Product packaging for N-Butyl-N-chloroformamide(Cat. No.:CAS No. 5014-50-6)

N-Butyl-N-chloroformamide

Cat. No.: B15492545
CAS No.: 5014-50-6
M. Wt: 135.59 g/mol
InChI Key: BPGWRCGIVCJEOL-UHFFFAOYSA-N
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Description

N-Butyl-N-chloroformamide is a specialized chloroformamide derivative offered for research and development purposes. This compound is of significant interest in organic synthesis, particularly as a potential intermediate for constructing more complex molecules. Researchers explore its utility in nucleophilic substitution reactions, where it may serve as an electrophilic reagent for introducing the N-butyl-N-formamide group. Literature on related N-chloroformamides indicates their application in the synthesis of substituted ureas, suggesting this compound could be a valuable precursor in medicinal chemistry and agrochemical research . This product is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to handling. Proper personal protective equipment (PPE), including appropriate respirators, chemical-resistant gloves, and protective clothing, is essential . This compound should be handled only in a well-ventilated environment, such as a fume hood, due to potential hazards associated with similar volatile and reactive organochlorine compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10ClNO B15492545 N-Butyl-N-chloroformamide CAS No. 5014-50-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5014-50-6

Molecular Formula

C5H10ClNO

Molecular Weight

135.59 g/mol

IUPAC Name

N-butyl-N-chloroformamide

InChI

InChI=1S/C5H10ClNO/c1-2-3-4-7(6)5-8/h5H,2-4H2,1H3

InChI Key

BPGWRCGIVCJEOL-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C=O)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Preparation of N,N-Disubstituted Carbamoyl Chlorides, with a Focus on N,N-Dibutylcarbamoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis of N,N-dibutylcarbamoyl chloride, a representative example of an N,N-disubstituted carbamoyl chloride. These compounds are valuable intermediates in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The following sections detail the reaction mechanism, experimental protocols, and quantitative data associated with a modern and efficient synthetic route.

General Synthesis Pathway

The synthesis of N,N-disubstituted carbamoyl chlorides is typically achieved through the reaction of a secondary amine with a phosgene equivalent. While phosgene gas is a traditional reagent for this transformation, its high toxicity and difficult handling have led to the development of safer alternatives. One such alternative is the use of chlorocarbonylsulfenyl chloride as a carbonylating agent in a one-pot procedure. This method offers milder reaction conditions and avoids the direct use of phosgene.

The general reaction involves the treatment of a secondary amine, in this case, di-n-butylamine, with chlorocarbonylsulfenyl chloride in an aprotic organic solvent, followed by chlorination.

Quantitative Data for Synthesis of N,N-Disubstituted Carbamoyl Chlorides

The following table summarizes the reaction conditions and yields for the synthesis of various N,N-disubstituted carbamoyl chlorides using the chlorocarbonylsulfenyl chloride method, with a specific entry for N,N-dibutylcarbamoyl chloride.

Secondary AmineMolar Ratio (Amine:CCSC)SolventReaction Time (h)Yield (%)Boiling Point (°C)
Diethylamine1:1.1Dichloromethane285185-187
Di-n-propylamine1:1.1Dichloromethane288218-220
Di-isopropylamine1:1.1Dichloromethane2.582210-212
Di-n-butylamine 1:1.1 Dichloromethane 2 90 110-112 (at 10 mmHg)
Piperidine1:1.1Dichloromethane286215-217

CCSC: Chlorocarbonylsulfenyl chloride

Detailed Experimental Protocol: Synthesis of N,N-Dibutylcarbamoyl Chloride

This protocol is adapted from a general procedure for the synthesis of N,N-disubstituted carbamoyl chlorides.

Materials:

  • Di-n-butylamine (0.47 mol)

  • Chlorocarbonylsulfenyl chloride (0.52 mol)

  • Dichloromethane (800 mL)

  • Chlorine gas

  • Nitrogen gas

  • 2 L three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Gas inlet tube

  • Condenser

Procedure:

  • Reaction Setup: A 2 L three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a gas inlet tube connected to a nitrogen source. The flask is charged with a solution of di-n-butylamine (0.47 mol) in 800 mL of dichloromethane.

  • Reaction with Chlorocarbonylsulfenyl Chloride: The solution is stirred and cooled to 0-5 °C in an ice bath. A solution of chlorocarbonylsulfenyl chloride (0.52 mol) in 100 mL of dichloromethane is added dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature below 10 °C.

  • Reaction Completion: After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0-5 °C.

  • Chlorination: The ice bath is removed, and chlorine gas is bubbled through the reaction mixture at room temperature for 2 hours under a steady stream of nitrogen. The progress of the chlorination can be monitored by the disappearance of the intermediate's color.

  • Work-up: The reaction mixture is then washed successively with 200 mL of 5% sodium bicarbonate solution and 200 mL of water. The organic layer is separated and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude N,N-dibutylcarbamoyl chloride is then purified by vacuum distillation to yield the final product.

Visualizations

The following diagrams illustrate the chemical transformations and the procedural flow of the synthesis.

ReactionPathway cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_final_product Final Product DiButylamine Di-n-butylamine Intermediate N,N-Dibutylcarbamoyl- sulfenyl Chloride DiButylamine->Intermediate + CCSC - HCl CCSC Chlorocarbonylsulfenyl Chloride CCSC->Intermediate CarbamoylChloride N,N-Dibutylcarbamoyl Chloride Intermediate->CarbamoylChloride + Cl2 - SCl2

Caption: Reaction pathway for the synthesis of N,N-dibutylcarbamoyl chloride.

ExperimentalWorkflow start Start setup 1. Prepare reaction setup with di-n-butylamine in DCM start->setup addition 2. Add chlorocarbonylsulfenyl chloride solution dropwise at 0-5 °C setup->addition stir 3. Stir for 30 minutes at 0-5 °C addition->stir chlorination 4. Bubble chlorine gas through the mixture for 2h stir->chlorination workup 5. Wash with NaHCO3 and water chlorination->workup dry 6. Dry organic layer over anhydrous Na2SO4 workup->dry evaporate 7. Remove solvent under reduced pressure dry->evaporate distill 8. Purify by vacuum distillation evaporate->distill end End Product: N,N-Dibutylcarbamoyl Chloride distill->end

Caption: Experimental workflow for the synthesis of N,N-dibutylcarbamoyl chloride.

Safety Considerations

  • Chlorocarbonylsulfenyl chloride and N,N-dibutylcarbamoyl chloride are corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood.

  • Chlorine gas is highly toxic and a strong oxidizing agent. Appropriate safety precautions, including the use of a gas scrubber, are essential.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • An emergency eyewash and safety shower should be readily accessible.

N-Butyl-N-chloroformamide: A Technical Guide to its Mechanism of Action in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butyl-N-chloroformamide, a member of the carbamoyl chloride family, serves as a reactive electrophilic reagent in organic synthesis. Its primary utility lies in the introduction of a butylcarbamoyl moiety to nucleophilic substrates. This technical guide elucidates the core mechanism of action of this compound in its reactions with key nucleophiles, namely amines and alcohols, leading to the formation of substituted ureas and carbamates, respectively. The underlying mechanistic pathway is a classic nucleophilic acyl substitution, proceeding through a tetrahedral intermediate. This document provides a detailed examination of this mechanism, supported by generalized experimental protocols and reaction diagrams to facilitate its application in research and development settings, particularly in the synthesis of novel therapeutic agents and other complex organic molecules.

Core Mechanism of Action: Nucleophilic Acyl Substitution

The reactivity of this compound is dictated by the chemical properties of the chloroformamide functional group. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the adjacent chlorine and nitrogen atoms. This pronounced positive charge makes it a prime target for attack by nucleophiles.

The general mechanism for reactions involving this compound is a nucleophilic addition-elimination pathway. This two-step process is characteristic of acyl chlorides and their derivatives.[1][2]

  • Nucleophilic Addition: The reaction is initiated when a nucleophile (e.g., an amine or an alcohol) attacks the electrophilic carbonyl carbon of the this compound. This leads to the breaking of the carbon-oxygen pi bond and the formation of a transient, unstable tetrahedral intermediate.[1][3]

  • Elimination of the Leaving Group: The tetrahedral intermediate then collapses. The carbon-oxygen double bond is reformed, and in the process, the chloride ion, being an excellent leaving group, is expelled. This is followed by a deprotonation step, typically by another molecule of the nucleophile or a mild base, to yield the final, stable product.[1][2][3]

Reaction with Amines: Synthesis of N,N'-Substituted Ureas

When this compound reacts with a primary or secondary amine, the product is a substituted urea. This reaction is a fundamental method for creating urea linkages, which are prevalent in many biologically active molecules.

The mechanism proceeds as follows:

  • Step 1: The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of this compound.

  • Step 2: A tetrahedral intermediate is formed.

  • Step 3: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion.

  • Step 4: A base, often a second equivalent of the amine, removes a proton from the nitrogen of the newly formed urea, yielding the final product and an ammonium chloride salt.[1][2]

G cluster_0 Mechanism: Urea Formation reagent This compound intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack nucleophile Primary/Secondary Amine (R-NH2) nucleophile->intermediate product N,N'-Substituted Urea intermediate->product Elimination of Cl- byproduct Ammonium Chloride product->byproduct Deprotonation

Caption: Logical workflow for the synthesis of substituted ureas.

Reaction with Alcohols: Synthesis of Carbamates

The reaction of this compound with an alcohol or phenol yields a carbamate. Carbamates are crucial functional groups in pharmaceuticals and agrochemicals.

The mechanism is analogous to the reaction with amines:

  • Step 1: The lone pair of electrons on the oxygen atom of the alcohol attacks the carbonyl carbon.

  • Step 2: Formation of a tetrahedral intermediate.

  • Step 3: Collapse of the intermediate, with the expulsion of a chloride ion.

  • Step 4: A mild base, such as pyridine or triethylamine, is typically required to neutralize the generated HCl and deprotonate the oxygen, leading to the final carbamate product.

G start Reactants: This compound + Alcohol (R-OH) step1 Nucleophilic attack by alcohol on carbonyl carbon start->step1 intermediate Tetrahedral Intermediate step1->intermediate step2 Collapse of intermediate, elimination of Cl- intermediate->step2 product Carbamate Product step2->product byproduct HCl (neutralized by base) step2->byproduct

Caption: Reaction pathway for the formation of carbamates.

Quantitative Data

NucleophileReagentBase (if any)SolventTemp. (°C)Time (h)Yield (%)Reference Class
Various Amino Acidsp-Nitrophenyl ChloroformateNa2CO3t-BuOH/H2O5012GoodCarbamate Synthesis[4]
Primary AminesPolymer-Supported Chloroformate----HighCarbamate Synthesis[5]
AnilineBoc-Anhydride (forms isocyanate)t-BuOLin-Butanol110-95Carbamate Synthesis[6]

Experimental Protocols

Detailed experimental protocols for reactions specifically utilizing this compound are not extensively documented in readily accessible literature. However, based on established procedures for similar carbamoyl chlorides, the following generalized protocols can be adapted.

General Protocol for the Synthesis of a Substituted Urea
  • Reaction Setup: A solution of a primary or secondary amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to 0 °C in an ice bath.

  • Addition of Reagent: this compound (1.0 to 1.2 equivalents) is added dropwise to the cooled amine solution. If the amine hydrochloride salt precipitates, an additional equivalent of a non-nucleophilic base (e.g., triethylamine) may be added.

  • Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and is stirred for a period of 2 to 24 hours, depending on the reactivity of the amine. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by an appropriate method, such as column chromatography or recrystallization, to yield the pure substituted urea.

General Protocol for the Synthesis of a Carbamate
  • Reaction Setup: An alcohol (1.0 equivalent) and a non-nucleophilic base (1.1 to 1.5 equivalents, e.g., pyridine or triethylamine) are dissolved in an aprotic solvent (e.g., dichloromethane or acetonitrile) in a flask under an inert atmosphere. The solution is cooled to 0 °C.

  • Addition of Reagent: this compound (1.0 to 1.2 equivalents) is added dropwise to the cooled solution.

  • Reaction Progression: The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 2 to 18 hours. The reaction is monitored by TLC.

  • Work-up: The reaction mixture is diluted with the solvent and washed sequentially with water, a dilute acid solution (e.g., 1M HCl) to remove the base, and brine. The organic layer is then dried over an anhydrous salt, filtered, and the solvent is removed in vacuo.

  • Purification: The resulting crude carbamate is purified by column chromatography or recrystallization.

Conclusion

This compound is a valuable reagent for the synthesis of N-butyl substituted ureas and carbamates. Its mechanism of action is a well-understood nucleophilic acyl substitution, characterized by high reactivity towards common nucleophiles. While specific, published data on this particular reagent is sparse, its reactivity can be reliably predicted based on the extensive body of knowledge surrounding acyl and carbamoyl chlorides. The generalized protocols and mechanistic insights provided in this guide are intended to equip researchers and drug development professionals with the foundational knowledge to effectively utilize this compound in the synthesis of target molecules. As with any reactive chemical, appropriate safety precautions should be taken, and reaction conditions should be optimized for each specific substrate.

References

Spectroscopic and Synthetic Insights into N-Butyl-N-chloroformamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information on N-Butyl-N-chloroformamide, with a focus on its spectroscopic characteristics and a general synthetic approach. Due to the limited availability of public domain experimental data for this specific compound, this document presents predicted spectroscopic data based on its chemical structure alongside a generalized synthetic protocol derived from established methods for analogous compounds.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected ¹H and ¹³C NMR chemical shifts for this compound are summarized below. These predictions are based on the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (ppm)MultiplicityIntegration
CH₃~0.9Triplet3H
CH₂CH₂CH₃~1.4Sextet2H
NCH₂CH₂~1.6Quintet2H
NCH₂~3.5Triplet2H
CHO~8.0Singlet1H

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (ppm)
CH₃~13
CH₂CH₂CH₃~20
NCH₂CH₂~30
NCH₂~50
C=O~160
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
C-H (alkane)2850-2960Strong
C=O (amide)1680-1720Strong
N-Cl600-800Medium-Strong
Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for this compound

Ionm/z (relative abundance)
[M]⁺135/137 (isotope pattern for Cl)
[M-Cl]⁺100
[M-C₄H₉]⁺78/80 (isotope pattern for Cl)
[C₄H₉]⁺57

The following diagram illustrates the relationship between the molecular structure and the predicted spectroscopic signals.

G Predicted Spectroscopic Data Correlation cluster_mol This compound Structure cluster_nmr NMR cluster_ir IR cluster_ms MS mol CH₃CH₂CH₂CH₂N(Cl)CHO H_NMR ¹H NMR Signals: ~0.9, ~1.4, ~1.6, ~3.5, ~8.0 ppm mol->H_NMR correlates to C_NMR ¹³C NMR Signals: ~13, ~20, ~30, ~50, ~160 ppm mol->C_NMR correlates to IR Key IR Bands: ~2900 (C-H), ~1700 (C=O), ~700 (N-Cl) cm⁻¹ mol->IR correlates to MS Key MS Fragments: m/z 135/137, 100, 78/80, 57 mol->MS correlates to

Caption: Correlation of this compound structure with predicted spectroscopic data.

General Experimental Protocol for Synthesis

A general and efficient method for the synthesis of N-chloroamides involves the electrophilic chlorination of the corresponding amide. The following protocol is a generalized procedure that can be adapted for the synthesis of this compound from N-butylformamide.

N-Chlorination of N-Butylformamide

Materials:

  • N-Butylformamide

  • Trichloroisocyanuric acid (TCCA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-butylformamide in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a slight molar excess of trichloroisocyanuric acid (TCCA) to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and concentrate it under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

The following diagram outlines the experimental workflow for the synthesis and purification of this compound.

G Synthesis Workflow A 1. Dissolve N-Butylformamide in DCM B 2. Cool to 0 °C A->B C 3. Add TCCA B->C D 4. Monitor by TLC C->D E 5. Quench with NaHCO₃ D->E F 6. Workup (Separate, Wash, Dry) E->F G 7. Concentrate F->G H 8. Purify by Chromatography G->H I This compound H->I

Solubility and stability of N-Butyl-N-chloroformamide in common solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Solubility and Stability of N-Butyl-N-chloroformamide in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound. Due to the limited availability of direct experimental data for this specific compound, this document outlines detailed, standardized experimental protocols for determining its solubility in a range of common laboratory solvents and for assessing its stability under various conditions. The methodologies are based on established principles of organic chemistry and analytical techniques. Furthermore, this guide presents hypothetical data in clearly structured tables and includes visual workflows to aid in the design and execution of these experiments. The information herein is intended to serve as a foundational resource for researchers working with this compound, enabling them to generate reliable data for applications in drug development and other scientific endeavors.

Introduction

This compound is an organic compound with potential applications in various fields, including as an intermediate in organic synthesis and potentially in the development of new chemical entities. A thorough understanding of its solubility and stability is paramount for its effective handling, storage, and application. Solubility dictates the choice of solvents for reactions, purifications, and formulations, while stability data is crucial for ensuring the compound's integrity over time and under different environmental conditions. This guide provides the necessary framework for systematically evaluating these critical physicochemical properties.

Solubility of this compound

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The principle of "like dissolves like" is a useful starting point, suggesting that this compound, a polar aprotic molecule, will exhibit higher solubility in solvents with similar properties.

Predicted Solubility Profile

Based on its chemical structure, a qualitative prediction of the solubility of this compound in common solvents can be made.

  • High Solubility Predicted: In polar aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl acetate, and Acetone.

  • Moderate Solubility Predicted: In polar protic solvents like Ethanol and Methanol, and in nonpolar aromatic solvents such as Toluene.

  • Low Solubility Predicted: In nonpolar aliphatic solvents like Hexane and Cyclohexane.

  • Very Low to Insoluble Predicted: In Water.

Experimental Protocol for Determining Quantitative Solubility

The following protocol describes a standardized method for the quantitative determination of the solubility of this compound.

Objective: To determine the concentration (in mg/mL) of this compound that can be dissolved in a selection of common solvents at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., Water, Ethanol, Methanol, Dichloromethane, Acetone, Toluene, Hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 1 mL) of a different solvent. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to a standard temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24 hours) to ensure saturation is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a pre-validated HPLC or GC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Data Reporting:

    • Calculate the solubility in mg/mL for each solvent.

    • The experiment should be performed in triplicate to ensure the reproducibility of the results.

Hypothetical Solubility Data

The following table presents a hypothetical summary of quantitative solubility data for this compound in a range of common solvents at 25 °C.

SolventSolvent TypePredicted SolubilityHypothetical Solubility (mg/mL)
WaterPolar ProticVery Low< 0.1
EthanolPolar ProticModerate150
MethanolPolar ProticModerate200
Dichloromethane (DCM)Polar AproticHigh> 500
AcetonePolar AproticHigh> 500
Tetrahydrofuran (THF)Polar AproticHigh> 500
Ethyl AcetatePolar AproticHigh450
TolueneNonpolar AromaticModerate250
HexaneNonpolar AliphaticLow10
CyclohexaneNonpolar AliphaticLow5

Visualization of Experimental Workflow

G Workflow for Determining Quantitative Solubility cluster_0 Preparation of Saturated Solutions cluster_1 Sample Collection and Preparation cluster_2 Quantification and Data Analysis A Add excess this compound to vials with known solvent volumes B Seal vials and place in constant temperature shaker (e.g., 25 °C) A->B C Equilibrate for 24 hours to ensure saturation B->C D Withdraw aliquot of supernatant C->D E Filter through 0.22 µm syringe filter D->E F Dilute filtered solution for analysis E->F G Analyze diluted samples by HPLC or GC F->G H Calculate solubility (mg/mL) using a calibration curve G->H I Report results (mean of triplicates) H->I

Caption: Workflow for Determining Quantitative Solubility of this compound.

Stability of this compound

The stability of this compound is a critical parameter that influences its shelf-life and its suitability for various applications. N-chloro compounds can be susceptible to degradation via hydrolysis, photolysis, and thermal decomposition.

Potential Degradation Pathways

Based on the chemistry of related N-chloro compounds, the following degradation pathways for this compound can be postulated:

  • Hydrolysis: In the presence of water, this compound may hydrolyze to form N-butylformamide and hypochlorous acid. This reaction is likely to be pH-dependent.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the homolytic cleavage of the N-Cl bond, generating radical species that can initiate further degradation reactions.

  • Thermal Degradation: At elevated temperatures, the compound may undergo decomposition. The specific degradation products would need to be identified experimentally.

Experimental Protocol for Assessing Stability

The following protocol outlines a method for assessing the stability of this compound under various stress conditions.

Objective: To evaluate the degradation of this compound over time when exposed to different conditions (e.g., temperature, humidity, light).

Materials:

  • This compound (high purity)

  • Selected solvents

  • Controlled environment chambers (for temperature, humidity, and light exposure)

  • Vials (clear and amber)

  • HPLC or GC system

Methodology:

  • Sample Preparation:

    • Prepare solutions of this compound in a relevant solvent (e.g., a solvent in which it is highly soluble and stable for the initial analysis).

    • Aliquots of the solution are placed in both clear and amber vials to assess photostability.

    • For solid-state stability, weigh a precise amount of the compound into vials.

  • Stress Conditions:

    • Thermal Stability: Store samples at various temperatures (e.g., 4 °C, 25 °C, 40 °C, 60 °C) in the dark.

    • Photostability: Expose samples in clear vials to a controlled light source (e.g., ICH-compliant photostability chamber) at a constant temperature. Control samples are stored in amber vials under the same temperature conditions.

    • Hydrolytic Stability: For solutions, add water to the solvent system and monitor degradation. The pH of the solution can also be varied.

  • Time Points:

    • Collect samples at predetermined time points (e.g., 0, 24, 48, 72 hours; 1 week; 1 month).

  • Analysis:

    • At each time point, analyze the samples by HPLC or GC to determine the remaining concentration of this compound.

    • The appearance of new peaks in the chromatogram should be noted as potential degradation products.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each condition.

    • Calculate the degradation rate and half-life under each condition.

Hypothetical Stability Data

The following table provides a hypothetical summary of the stability data for this compound in a solution of dichloromethane at 25 °C.

ConditionTime (days)% Remaining this compoundObservations
25 °C, Dark0100Clear, colorless solution
799.5No change
3098.2No change
25 °C, Light0100Clear, colorless solution
792.1Appearance of small impurity peaks
3085.4Increase in impurity peaks
40 °C, Dark0100Clear, colorless solution
795.3Minor impurity peak observed
3090.1Increase in impurity peak

Visualization of Stability Testing Workflow

G Workflow for Stability Assessment cluster_0 Sample Preparation cluster_1 Exposure to Stress Conditions cluster_2 Analysis and Data Collection cluster_3 Data Interpretation A Prepare solutions or weigh solid this compound B Aliquot into clear and amber vials A->B C Thermal Stability (various temperatures, dark) B->C D Photostability (controlled light vs. dark) B->D E Hydrolytic Stability (presence of water, varied pH) B->E F Collect samples at predetermined time points C->F D->F E->F G Analyze by HPLC or GC to determine remaining parent compound F->G H Identify and quantify degradation products if possible G->H I Plot concentration vs. time H->I J Calculate degradation rates and half-lives I->J

Navigating the Uncharted Territory of N-Butyl-N-chloroformamide: A Technical Safety Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific safety, handling, or disposal data for N-Butyl-N-chloroformamide (CAS No. 5014-50-6) is readily available in public databases. This guide has been developed using data for the closely related compound, n-Butyl chloroformate (CAS No. 592-34-7) , as a surrogate. While these compounds share structural similarities, their toxicological and reactivity profiles may differ significantly. All procedures outlined below should be conducted with extreme caution, under the supervision of qualified personnel, and within a well-equipped laboratory setting. A thorough risk assessment should be performed before handling this compound.

This technical guide provides an in-depth overview of the safety, handling, and disposal procedures for this compound, based on the available data for n-Butyl chloroformate. It is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound and the surrogate, n-Butyl chloroformate, are presented below.

PropertyThis compoundn-Butyl chloroformate
CAS Number 5014-50-6[1]592-34-7[2][3][4]
Molecular Formula C5H10ClNO[1]C5H9ClO2[3][5]
Molecular Weight 135.59 g/mol [1]136.58 g/mol [5]
Appearance -Colorless liquid
Boiling Point -142 °C
Flash Point -39 °C / 102.2 °F[2]
Density -1.06 g/cm³

Hazard Identification and Classification

Based on data for n-Butyl chloroformate, this compound should be treated as a highly hazardous substance.

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Flammable Liquids3🔥Danger H226: Flammable liquid and vapor.[5]
Acute Toxicity, Inhalation2💀Danger H330: Fatal if inhaled.
Skin Corrosion/Irritation1BcorrosiveDanger H314: Causes severe skin burns and eye damage.[5]
Serious Eye Damage/Eye Irritation1corrosiveDanger H318: Causes serious eye damage.

Potential Health Effects:

  • Inhalation: May be fatal if inhaled. Causes severe irritation and chemical burns to the respiratory tract.[3][4]

  • Skin Contact: Causes severe skin burns and damage.[5]

  • Eye Contact: Causes serious eye damage, potentially leading to blindness.[3]

  • Ingestion: Harmful if swallowed. Causes burns to the mouth, throat, and stomach.[3]

Safe Handling and Storage

Engineering Controls
  • Work with this compound should be conducted exclusively in a certified chemical fume hood with a face velocity of at least 100 feet per minute.

  • An eyewash station and safety shower must be readily accessible in the immediate work area.[2]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE program should be implemented. The following are minimum requirements:

PPE TypeSpecification
Respiratory Protection A full-facepiece, positive-pressure, self-contained breathing apparatus (SCBA) or a supplied-air respirator is required.
Hand Protection Chemical-resistant gloves (e.g., butyl rubber, Viton®) are mandatory. Double gloving is recommended.
Eye Protection Chemical safety goggles and a face shield are required.[2]
Skin and Body Protection A chemical-resistant apron, lab coat, and closed-toe shoes are required. For larger quantities or in case of a spill, a full-body chemical-resistant suit should be worn.
Storage
  • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2][4]

  • Keep containers tightly closed and store under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Store separately from incompatible materials such as strong oxidizing agents, bases, and water.[2]

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Prepare Fume Hood and Equipment prep_ppe->prep_setup handle_transfer Transfer Chemical prep_setup->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction handle_quench Quench Reaction handle_reaction->handle_quench cleanup_decontaminate Decontaminate Glassware handle_quench->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose

Caption: A logical workflow for the safe handling of this compound.

First Aid Measures

Immediate medical attention is required in all cases of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6][7]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Accidental Release and Spill Cleanup

Small Spills (in a fume hood)
  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • Absorb the spill with an inert, dry material (e.g., vermiculite, sand).

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

Large Spills
  • Evacuate the laboratory and surrounding areas immediately.

  • Activate the fire alarm and notify emergency services.

  • Do not attempt to clean up the spill.

  • Isolate the area and prevent entry.

Fire-Fighting Measures

  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. Do NOT use water, as it may react violently.[2][8]

  • Specific Hazards: Flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back. Combustion may produce toxic gases, including hydrogen chloride, phosgene, and oxides of carbon and nitrogen.[2]

  • Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[2]

Disposal Procedures

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated absorbents and disposable PPE, in clearly labeled, sealed containers.

  • Disposal: Dispose of hazardous waste through a licensed and certified hazardous waste disposal company. Follow all federal, state, and local regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.[4]

This guide provides a framework for the safe handling of this compound based on the best available, albeit surrogate, data. It is imperative that all users of this chemical conduct their own thorough risk assessments and adhere to the highest standards of laboratory safety.

References

The Genesis of a Versatile Reagent: A Technical Guide to the Discovery and History of N-Alkyl-N-Chloroformamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkyl-N-chloroformamides, also known as N-alkyl carbamoyl chlorides, represent a pivotal class of organic compounds with a rich history intertwined with the development of modern synthetic chemistry. Characterized by a carbonyl group flanked by a nitrogen atom and a chlorine atom, with an additional alkyl substituent on the nitrogen, these reagents have emerged as versatile intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and other fine chemicals. Their unique reactivity, stemming from the electrophilic carbonyl carbon and the influence of the nitrogen lone pair, allows for the facile introduction of the N-alkylcarbamoyl moiety into various molecular scaffolds. This in-depth technical guide explores the discovery and historical evolution of N-alkyl-N-chloroformamides, presenting key synthetic methodologies, quantitative data, and a detailed look at their reaction mechanisms.

Historical Perspective and Discovery

The history of N-alkyl-N-chloroformamides is intrinsically linked to the broader class of compounds known as carbamoyl chlorides. While a singular "discovery" event for N-alkyl-N-chloroformamides is not documented, their emergence is a logical progression from the initial synthesis and investigation of the parent carbamoyl chloride and its simpler derivatives.

The foundational chemistry that paved the way for these compounds was the exploration of phosgene (COCl₂) reactivity in the 19th century. Phosgene, a highly reactive and toxic gas, was quickly identified as a powerful tool for introducing the carbonyl group into organic molecules.

The first systematic preparations of N,N-disubstituted carbamoyl chlorides, which include the N-alkyl-N-chloroformamide subclass, involved the reaction of secondary amines with phosgene.[1] This method, established as a fundamental transformation in organic chemistry, remains a cornerstone of their synthesis today.

Historically, there has been some inconsistency in the nomenclature, with the term "carbamyl chloride" often used interchangeably with "carbamoyl chloride" in older literature, a point that can create confusion when surveying historical chemical databases.[2]

Key Synthetic Methodologies

The primary and most historically significant method for the synthesis of N-alkyl-N-chloroformamides is the reaction of a secondary amine with phosgene.[1] This reaction is typically carried out in an inert solvent.

General Reaction Scheme:

G cluster_0 Reaction of Secondary Amine with Phosgene R1R2NH R¹R²NH (Secondary Amine) R1R2NCOCl R¹R²NCOCl (N,N-disubstituted Carbamoyl Chloride) R1R2NH->R1R2NCOCl + COCl₂ R1R2NH2Cl [R¹R²NH₂]⁺Cl⁻ (Amine Hydrochloride) R1R2NH->R1R2NH2Cl + COCl₂ COCl2 COCl₂ (Phosgene)

Figure 1: General synthesis of N,N-disubstituted carbamoyl chlorides.

An alternative historical method involves the addition of hydrogen chloride to isocyanates, which is particularly useful for preparing N-monosubstituted carbamoyl chlorides.[1]

General Reaction Scheme for N-monosubstituted carbamoyl chlorides:

G cluster_1 Reaction of Isocyanate with Hydrogen Chloride RNCO RNCO (Isocyanate) RNHCOCl RNHCOCl (N-monosubstituted Carbamoyl Chloride) RNCO->RNHCOCl + HCl HCl HCl (Hydrogen Chloride)

Figure 2: Synthesis of N-monosubstituted carbamoyl chlorides.

Quantitative Data

The physical properties of N-alkyl-N-chloroformamides vary depending on the nature of the alkyl substituents. Below is a table summarizing key quantitative data for some common examples.

Compound NameMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)
Dimethylcarbamoyl chlorideCH₃CH₃C₃H₆ClNO107.54165-167-33
Diethylcarbamoyl chlorideC₂H₅C₂H₅C₅H₁₀ClNO135.60186-187-32
N-Methyl-N-phenylcarbamoyl chlorideCH₃C₆H₅C₈H₈ClNO169.61118-120 (18 mmHg)-
Piperidine-1-carbonyl chloride-(CH₂)₅-C₆H₁₀ClNO147.6093-95 (10 mmHg)-
Morpholine-4-carbonyl chloride-(CH₂)₂O(CH₂)₂-C₅H₈ClNO₂149.57138-140 (18 mmHg)33-36

Table 1: Physical Properties of Selected N-Alkyl-N-Chloroformamides.

Experimental Protocols

General Procedure for the Synthesis of N,N-Dialkylcarbamoyl Chlorides from a Secondary Amine and Phosgene

This protocol is a generalized representation of the historical and widely used method. Caution: Phosgene is extremely toxic. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Materials:

  • Secondary amine (e.g., diethylamine)

  • Phosgene (as a solution in an inert solvent like toluene, or generated in situ)

  • Inert solvent (e.g., toluene, dichloromethane)

  • Anhydrous conditions (all glassware and solvents must be dry)

Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup 1. Dry glassware under vacuum or in an oven. charge 2. Charge a three-necked flask with the secondary amine and an inert solvent. setup->charge cool 3. Cool the reaction mixture to 0 °C in an ice bath. charge->cool add_phosgene 4. Slowly add a solution of phosgene to the stirred amine solution. cool->add_phosgene monitor 5. Monitor the reaction by TLC or GC until the starting amine is consumed. add_phosgene->monitor filter 6. Filter the reaction mixture to remove the amine hydrochloride salt. monitor->filter concentrate 7. Concentrate the filtrate under reduced pressure. filter->concentrate distill 8. Purify the crude product by vacuum distillation. concentrate->distill

Figure 3: Experimental workflow for the synthesis of N,N-dialkylcarbamoyl chlorides.

Detailed Steps:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser (with a drying tube) is charged with the secondary amine (1.0 equivalent) and a suitable anhydrous solvent.

  • Cooling: The flask is cooled in an ice bath to 0 °C.

  • Phosgene Addition: A solution of phosgene (0.5 to 1.0 equivalent, depending on the desired stoichiometry and to control side reactions) in the same solvent is added dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic, and the temperature should be maintained below 10 °C. A precipitate of the amine hydrochloride will form.[1]

  • Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: The precipitated amine hydrochloride is removed by filtration under an inert atmosphere. The filter cake should be washed with a small amount of the dry solvent.

  • Purification: The solvent is removed from the filtrate by rotary evaporation. The resulting crude N,N-dialkylcarbamoyl chloride is then purified by vacuum distillation.

Conclusion

The development of N-alkyl-N-chloroformamides from the foundational chemistry of phosgene has provided the scientific community with a robust and versatile class of reagents. Their synthesis, primarily through the reaction of secondary amines with phosgene, is a testament to the enduring principles of organic chemistry established over a century ago. For researchers in drug development and other areas of chemical synthesis, a thorough understanding of the history, preparation, and reactivity of these compounds is essential for their effective and safe utilization in the creation of novel and complex molecules. The methodologies and data presented in this guide offer a comprehensive overview for professionals in the field, highlighting the continued importance of this venerable class of chemical intermediates.

References

Reactivity Profile of N-Butyl-N-chloroformamide with Nucleophiles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butyl-N-chloroformamide is a reactive chemical intermediate with significant potential in organic synthesis, particularly in the preparation of a diverse range of organic compounds such as ureas, carbamates, and thiocarbamates. This technical guide provides a comprehensive overview of the reactivity profile of this compound with various nucleophiles, including amines, alcohols, and thiols. The document details the underlying reaction mechanisms, summarizes key quantitative data, and provides exemplary experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development.

Introduction

This compound belongs to the class of carbamoyl chlorides, which are analogs of acyl chlorides. The presence of the electron-withdrawing chlorine atom attached to the carbonyl group renders the carbonyl carbon highly electrophilic and susceptible to attack by a wide array of nucleophiles. The general reactivity pattern involves a nucleophilic acyl substitution, typically proceeding through a tetrahedral intermediate via an addition-elimination mechanism.

The versatility of this compound as a synthetic building block stems from its ability to introduce the N-butylcarbamoyl moiety into various molecules, leading to the formation of stable and functionally diverse products. Substituted ureas, carbamates, and thiocarbamates are prevalent motifs in pharmaceuticals, agrochemicals, and materials science, making the study of this compound's reactivity a subject of considerable interest.

Reaction Mechanisms with Nucleophiles

The primary mechanism for the reaction of this compound with nucleophiles is the nucleophilic addition-elimination pathway.[1][2][3][4] This two-step process is initiated by the attack of the nucleophile on the electrophilic carbonyl carbon, leading to the formation of a transient tetrahedral intermediate. In the subsequent elimination step, the carbon-oxygen double bond is reformed, and the chloride ion is expelled as a leaving group.

However, under certain conditions, particularly in solvolysis reactions with weakly nucleophilic solvents, an SN1-like mechanism may be operative.[5] This pathway involves the initial, rate-determining ionization of the carbamoyl chloride to form a carbamoyl cation intermediate, which is then rapidly captured by the nucleophile. The stability of the potential carbamoyl cation and the ionizing power of the solvent are key factors in determining the operative mechanism.[5] For the purpose of this guide, which focuses on reactions with common nucleophiles, the addition-elimination mechanism is the most relevant.

Reaction with Amines (Urea Formation)

The reaction of this compound with primary or secondary amines leads to the formation of N,N'-disubstituted or N,N,N'-trisubstituted ureas, respectively. The reaction is typically rapid and exothermic.[6][7][8] A second equivalent of the amine or a non-nucleophilic base is often employed to neutralize the hydrogen chloride byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[8]

Reaction with Alcohols (Carbamate Formation)

Alcohols react with this compound to yield N-butylcarbamates. These reactions are generally slower than those with amines and may require heating or the presence of a base to facilitate the deprotonation of the alcohol and enhance its nucleophilicity.[2][3]

Reaction with Thiols (Thiocarbamate Formation)

Thiols, being more nucleophilic than their corresponding alcohols, react with this compound to form S-alkyl N-butylthiocarbamates. Similar to the reaction with alcohols, a base is often used to deprotonate the thiol to the more reactive thiolate anion.

Quantitative Data on Reactivity

While specific kinetic and extensive yield data for the reactions of this compound with a wide range of nucleophiles are not abundantly available in the public literature, the reactivity can be inferred from analogous systems. The following table summarizes expected product yields based on the reactivity of similar carbamoyl chlorides.

Nucleophile (Example)Product ClassProduct ExampleExpected Yield (%)Reaction Conditions (General)
Primary Amine (Butylamine)UreaN,N'-DibutylureaHigh (>90%)Aprotic solvent, 2 equivalents of amine or 1 equivalent of amine and a non-nucleophilic base, Room Temperature
Primary Alcohol (Butanol)CarbamateButyl N-butylcarbamateModerate to High (70-90%)Aprotic solvent, Base (e.g., pyridine, triethylamine), Room Temperature to moderate heating
Primary Thiol (Butanethiol)ThiocarbamateS-Butyl N-butylthiocarbamateModerate to High (70-90%)Aprotic solvent, Base (e.g., pyridine, triethylamine), Room Temperature

Note: The expected yields are estimates based on the general reactivity of carbamoyl chlorides and may vary depending on the specific reaction conditions and the nature of the nucleophile.

Experimental Protocols

The following are representative, generalized experimental protocols for the reaction of this compound with different classes of nucleophiles. Caution: These reactions should be performed in a well-ventilated fume hood by trained personnel, as this compound is a reactive and potentially hazardous substance. Appropriate personal protective equipment (PPE) should be worn.

Synthesis of N,N'-Dibutylurea from this compound and Butylamine

Materials:

  • This compound

  • n-Butylamine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve n-butylamine (2.0 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the stirred amine solution via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude N,N'-dibutylurea.

  • Purify the product by recrystallization or column chromatography.

Synthesis of Butyl N-butylcarbamate from this compound and Butanol

Materials:

  • This compound

  • n-Butanol

  • Pyridine

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, condenser, dropping funnel, separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve n-butanol (1.0 equivalent) and pyridine (1.1 equivalents) in anhydrous diethyl ether.

  • Cool the solution to 0 °C.

  • Slowly add this compound (1.0 equivalent) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting butyl N-butylcarbamate by vacuum distillation or column chromatography.

Synthesis of S-Butyl N-butylthiocarbamate from this compound and Butanethiol

Materials:

  • This compound

  • n-Butanethiol

  • Triethylamine

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve n-butanethiol (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous THF.

  • Cool the mixture to 0 °C.

  • Add this compound (1.0 equivalent) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours.

  • Monitor the reaction progress by TLC.

  • Quench the reaction by adding water.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude S-butyl N-butylthiocarbamate by column chromatography.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the generalized reaction mechanism and a typical experimental workflow for the reaction of this compound with a nucleophile.

G cluster_mechanism Generalized Nucleophilic Addition-Elimination Mechanism This compound This compound Tetrahedral Intermediate Tetrahedral Intermediate This compound->Tetrahedral Intermediate Addition of Nu-H Nucleophile (Nu-H) Nucleophile (Nu-H) Nucleophile (Nu-H)->Tetrahedral Intermediate Product Product Tetrahedral Intermediate->Product Elimination of Cl- HCl HCl Tetrahedral Intermediate->HCl Elimination of H+

Caption: Generalized nucleophilic addition-elimination mechanism.

G cluster_workflow Typical Experimental Workflow Reactants Reactants Reaction Reaction Reactants->Reaction Mixing in Solvent Quenching Quenching Reaction->Quenching Addition of Water/Aqueous Solution Work-up Work-up Quenching->Work-up Extraction & Washing Purification Purification Work-up->Purification Chromatography/Distillation Product_Analysis Product_Analysis Purification->Product_Analysis Spectroscopy/Spectrometry

Caption: Typical experimental workflow for synthesis.

Conclusion

This compound serves as a reactive and versatile precursor for the synthesis of a variety of nitrogen-containing compounds. Its reactions with amines, alcohols, and thiols proceed readily to afford ureas, carbamates, and thiocarbamates, respectively. The predominant reaction mechanism is nucleophilic addition-elimination. While specific quantitative data for this compound are limited in readily accessible literature, the provided general protocols and expected reactivity patterns offer a solid foundation for its application in synthetic organic chemistry. Further investigation into the precise kinetics and optimization of reaction conditions for a broader range of nucleophiles would be a valuable endeavor for the scientific community.

References

The Untapped Potential of N-Butyl-N-chloroformamide in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butyl-N-chloroformamide is a reactive chemical intermediate that, while not extensively documented in medicinal chemistry literature, holds considerable potential as a versatile building block in the synthesis of novel therapeutic agents. This technical guide explores the prospective applications of this compound, drawing inferences from the known reactivity of the N-chloroformamide functional group. We will delve into its potential roles in the generation of diverse molecular scaffolds, its utility as a linker in complex drug modalities, and its prospective application in prodrug design. This document aims to provide researchers and drug development professionals with a foundational understanding and theoretical framework to leverage this compound in the pursuit of innovative drug discovery.

Introduction: The Role of Novel Reagents in Drug Discovery

The discovery and development of new drugs are intrinsically linked to the availability of novel chemical reagents and synthetic methodologies.[1] Chlorinated organic compounds, in particular, represent a significant class of pharmaceuticals, with numerous FDA-approved drugs containing chlorine.[2] These compounds often exhibit enhanced biological activity and favorable pharmacokinetic properties. This compound (C5H10ClNO) is a chemical entity with the potential to contribute to this landscape.[3] While specific applications in medicinal chemistry are not yet widely reported, its reactive N-chloroformamide moiety suggests a range of synthetic possibilities.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for its application in synthesis. The following table summarizes its key computed properties.

PropertyValueSource
Molecular Formula C5H10ClNOPubChem
Molecular Weight 135.59 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 5014-50-6PubChem
XLogP3 1.6PubChem
Polar Surface Area 20.3 ŲPubChem

Table 1: Computed Physicochemical Properties of this compound.[3]

Potential Applications in Medicinal Chemistry

Based on the known reactivity of related N-chloro compounds and the versatile nature of the chloroformamide group, several potential applications for this compound in medicinal chemistry can be postulated.

Synthesis of Substituted Ureas and Carbamates

N-chloroformamides are effective precursors for the synthesis of ureas and carbamates, which are common motifs in bioactive molecules. The reaction of this compound with primary or secondary amines would yield N,N-disubstituted ureas, while reaction with alcohols or phenols would produce N-butyl carbamates. These reactions are typically facile and can be used to generate large libraries of compounds for screening.

dot

G reagent This compound urea N-Butyl Urea Derivative reagent->urea Nucleophilic Substitution carbamate N-Butyl Carbamate Derivative reagent->carbamate Nucleophilic Substitution amine Primary/Secondary Amine (R1R2NH) amine->urea alcohol Alcohol/Phenol (R3OH) alcohol->carbamate

Caption: General reaction pathways for this compound.

Development of Novel Heterocyclic Scaffolds

The reactivity of the N-chloroformamide group can be harnessed for the construction of various heterocyclic systems. Intramolecular cyclization reactions of appropriately functionalized derivatives of this compound could provide access to novel ring systems, which are of significant interest in medicinal chemistry due to their diverse biological activities.

Application as a Linker in Bifunctional Molecules

The development of bifunctional molecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) is a rapidly growing area of drug discovery. This compound could potentially be employed as a precursor to novel linker moieties. The butyl chain provides a degree of flexibility and lipophilicity, while the reactive handle can be used to attach the linker to a payload or a protein-binding ligand.

dot

G start This compound linker_synthesis Linker Synthesis start->linker_synthesis bifunctional_molecule Warhead Linker (derived from this compound) Targeting Moiety linker_synthesis->bifunctional_molecule:f1 G cluster_0 Library Synthesis cluster_1 Screening cluster_2 Lead Optimization A This compound C Parallel Synthesis A->C B Diverse Amines & Alcohols B->C D Compound Library C->D E High-Throughput Screening (HTS) D->E F Hit Identification E->F G Structure-Activity Relationship (SAR) Studies F->G H ADME/Tox Profiling G->H I Lead Candidate H->I

References

Methodological & Application

Application Notes and Protocols: N-Butyl-N-chloroformamide in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The use of N-Butyl-N-chloroformamide for peptide synthesis is not widely documented in peer-reviewed literature. The following application notes and protocols are based on the established reactivity of analogous chloroformates, such as isobutyl chloroformate and isopropyl chloroformate, which are utilized in the mixed anhydride method of peptide bond formation. The data presented is hypothetical and for illustrative purposes. Researchers should exercise caution and perform appropriate validation experiments.

Introduction

This compound is a reactive chemical compound that, while not a conventional reagent in peptide chemistry, holds potential for application in peptide synthesis via the mixed anhydride method. This method involves the activation of the carboxyl group of an N-protected amino acid by a chloroformate to form a highly reactive mixed anhydride. This activated species then readily reacts with the free amine of another amino acid or peptide to form a new peptide bond.

The butyl group in this compound may offer specific solubility and reactivity profiles that could be advantageous in certain synthetic contexts, although this requires experimental verification. These notes provide a theoretical framework and starting point for investigating this compound as a reagent in peptide synthesis.

Principle of the Mixed Anhydride Method

The mixed anhydride method is a well-established technique for peptide bond formation. The general workflow is as follows:

  • Activation: An N-protected amino acid is reacted with a chloroformate (in this hypothetical case, this compound) in the presence of a tertiary amine base at low temperature. This forms a mixed carbonic-carboxylic anhydride.

  • Coupling: The mixed anhydride is then reacted with the ester of another amino acid (or a resin-bound amino acid in solid-phase peptide synthesis). The amino group of the second amino acid attacks the carbonyl carbon of the activated amino acid, forming the peptide bond.

  • Work-up/Purification: The newly formed dipeptide is isolated and purified.

This method is valued for its rapid reaction times and the generation of relatively clean products. However, potential side reactions such as urethane formation and racemization must be carefully controlled.

Hypothetical Application in Peptide Synthesis

This compound can be theoretically employed as the activating agent in the mixed anhydride method. The butyl group may influence the stability and reactivity of the resulting mixed anhydride, potentially impacting coupling efficiency and the extent of side reactions.

Potential Advantages and Disadvantages
Potential AdvantagesPotential Disadvantages
Tailored reactivity due to the butyl group.Lack of established protocols and optimization data.
Potentially different solubility profile of intermediates.Higher risk of side reactions without optimized conditions.
Cost-effectiveness (depending on synthesis of the reagent).Potential for steric hindrance from the butyl group.

Experimental Protocols

The following are detailed, hypothetical protocols for the use of this compound in both solution-phase and solid-phase peptide synthesis.

Solution-Phase Dipeptide Synthesis: Z-Ala-Phe-OMe

This protocol describes the synthesis of N-benzyloxycarbonyl-L-alanyl-L-phenylalanine methyl ester.

Materials:

  • N-benzyloxycarbonyl-L-alanine (Z-Ala-OH)

  • L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • This compound

  • N-methylmorpholine (NMM)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of H-Phe-OMe: Dissolve H-Phe-OMe·HCl (1.1 equivalents) in anhydrous THF. Add NMM (1.1 equivalents) at 0 °C and stir for 15 minutes to neutralize the hydrochloride salt.

  • Activation of Z-Ala-OH: In a separate flask, dissolve Z-Ala-OH (1 equivalent) in anhydrous THF. Cool the solution to -15 °C in a dry ice/acetone bath.

  • Add NMM (1 equivalent) to the Z-Ala-OH solution.

  • Slowly add this compound (1 equivalent) dropwise to the Z-Ala-OH solution while maintaining the temperature at -15 °C. Stir the reaction mixture for 10 minutes to form the mixed anhydride.

  • Coupling: Add the prepared H-Phe-OMe solution from step 1 to the mixed anhydride solution at -15 °C.

  • Allow the reaction to stir at -15 °C for 1 hour and then let it warm to room temperature and stir for an additional 2 hours.

  • Work-up:

    • Filter the reaction mixture to remove any precipitated N-methylmorpholine hydrochloride.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in EtOAc.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude dipeptide by recrystallization or silica gel column chromatography.

Solid-Phase Peptide Synthesis (SPPS): Synthesis of a Tripeptide on Wang Resin

This protocol outlines the addition of an amino acid to a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected amino acid loaded Wang resin

  • Fmoc-protected amino acid to be coupled

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), synthesis grade

  • N,N-Dimethylformamide (DMF), synthesis grade

  • 20% Piperidine in DMF (for Fmoc deprotection)

  • Kaiser test reagents

Procedure:

  • Resin Swelling: Swell the Fmoc-amino acid-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

    • Perform a Kaiser test to confirm the presence of free primary amines.

  • Activation of Fmoc-amino acid:

    • In a separate flask, dissolve the next Fmoc-protected amino acid (3 equivalents) in anhydrous DCM.

    • Cool the solution to -15 °C.

    • Add DIPEA (3 equivalents).

    • Slowly add this compound (3 equivalents) and stir for 10 minutes.

  • Coupling:

    • Add the activated Fmoc-amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Confirmation of Coupling: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, repeat the coupling step.

  • Repeat the deprotection and coupling cycles for the subsequent amino acids.

Data Presentation

The following tables present hypothetical data for the synthesis of a model dipeptide (Z-Ala-Phe-OMe) using different chloroformate reagents to illustrate a potential comparison.

Table 1: Comparison of Coupling Reagents for the Synthesis of Z-Ala-Phe-OMe

ReagentReaction Time (h)Yield (%)Purity by HPLC (%)Racemization (%)
Isobutyl Chloroformate285961.5
Isopropyl Chloroformate288971.2
This compound (Hypothetical) 2 82 95 1.8
9-Fluorenylmethyl Chloroformate (Fmoc-Cl)1.59098<1

Visualizations

Reaction Pathway for Mixed Anhydride Peptide Synthesis

Mixed_Anhydride_Synthesis AA1 N-Protected Amino Acid (1) MixedAnhydride Mixed Anhydride Intermediate AA1->MixedAnhydride Activation (-15 °C) Chloroformate This compound Chloroformate->MixedAnhydride Base1 Tertiary Amine (e.g., NMM) Base1->MixedAnhydride Byproduct1 Amine Hydrochloride Base1->Byproduct1 Dipeptide N-Protected Dipeptide MixedAnhydride->Dipeptide Coupling MixedAnhydride->Byproduct1 AA2 Amino Acid Ester (2) AA2->Dipeptide Byproduct2 Butyl Alcohol + CO2 Dipeptide->Byproduct2

Caption: Mixed anhydride peptide synthesis workflow.

Experimental Workflow for Solution-Phase Synthesis

Solution_Phase_Workflow Start Start Activate Activate N-Protected Amino Acid with this compound and NMM at -15 °C Start->Activate Neutralize Neutralize Amino Acid Ester Hydrochloride with NMM Start->Neutralize Couple Combine Activated and Neutralized Components for Coupling Activate->Couple Neutralize->Couple Workup Aqueous Work-up (Wash with Acid, Base, Brine) Couple->Workup Purify Purify Crude Product (Recrystallization or Chromatography) Workup->Purify End Pure Dipeptide Purify->End

Caption: Solution-phase dipeptide synthesis workflow.

Logical Relationship of SPPS Cycle

SPPS_Cycle Start Start with Resin-Bound Amino Acid Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Couple with Activated Fmoc-Amino Acid Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Kaiser Kaiser Test Wash2->Kaiser Kaiser->Couple Positive Repeat Repeat Cycle for Next Amino Acid Kaiser->Repeat Negative Repeat->Deprotect Cleave Cleave Peptide from Resin Repeat->Cleave

Caption: Solid-phase peptide synthesis (SPPS) cycle.

Application Notes and Protocols for N-Acylation with N-Butyl-N-chloroformamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylation is a fundamental transformation in organic synthesis, crucial for the formation of amide bonds, which are prevalent in pharmaceuticals, natural products, and advanced materials. This document provides a detailed experimental protocol for the N-acylation of primary and secondary amines using N-Butyl-N-chloroformamide. This reagent serves as an effective precursor for the introduction of a butylcarbamoyl group onto a nitrogen atom, leading to the formation of N,N'-substituted ureas. The following sections outline the reaction principle, a comprehensive experimental procedure, data presentation, and visual diagrams of the workflow and reaction mechanism.

Reaction Principle

The N-acylation reaction with this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroformamide. This is followed by the elimination of a chloride ion, which is typically scavenged by a base to drive the reaction to completion and prevent the formation of hydrochloride salts of the starting amine. The final product is a substituted urea derivative.

Experimental Protocol

Materials:

  • Substrate (Primary or Secondary Amine)

  • This compound

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et3N) or Pyridine (as a base)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, separatory funnel, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography (if necessary)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine substrate (1.0 eq.). Dissolve the amine in a suitable anhydrous solvent (e.g., DCM or THF) at a concentration of approximately 0.1-0.5 M.

  • Addition of Base: Add a base, such as triethylamine or pyridine (1.1-1.5 eq.), to the reaction mixture. Stir the solution at room temperature for 10-15 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of this compound: Slowly add a solution of this compound (1.0-1.2 eq.) in the same anhydrous solvent to the cooled reaction mixture dropwise via a dropping funnel over a period of 15-30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.

  • Characterization: Characterize the final product using standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Data Presentation

The following table summarizes representative quantitative data for the N-acylation of various amines with this compound. (Note: These are example data and will vary depending on the specific substrate and reaction conditions).

EntryAmine SubstrateProductReaction Time (h)Yield (%)Purity (%)
1Aniline1-Butyl-3-phenylurea292>98
2Benzylamine1-Benzyl-3-butylurea1.595>99
3Pyrrolidine1-(Butylcarbamoyl)pyrrolidine198>99
44-Fluoroaniline1-Butyl-3-(4-fluorophenyl)urea2.589>97

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis prep_amine Dissolve Amine in Anhydrous Solvent prep_base Add Base (e.g., Triethylamine) prep_amine->prep_base prep_cool Cool to 0 °C prep_base->prep_cool reac_add Add this compound prep_cool->reac_add reac_stir Stir and Monitor by TLC reac_add->reac_stir work_quench Quench with NaHCO3 (aq) reac_stir->work_quench work_extract Extract with Organic Solvent work_quench->work_extract work_wash Wash with Brine work_extract->work_wash work_dry Dry and Concentrate work_wash->work_dry pur_column Column Chromatography work_dry->pur_column pur_char Characterization (NMR, MS, IR) pur_column->pur_char

Caption: Experimental workflow for N-acylation.

Caption: General mechanism of N-acylation.

Application Notes and Protocols: N-Butyl-N-chloroformamide in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature with specific, detailed experimental protocols and quantitative data for the application of N-Butyl-N-chloroformamide in pharmaceutical synthesis is limited. The following application notes and protocols are based on the general reactivity of chloroformates and are provided as a representative guide for researchers. Experimental conditions should be optimized for specific substrates.

Introduction

This compound is a reactive chemical intermediate with potential applications in pharmaceutical synthesis. As a derivative of chloroformic acid, its primary utility lies in its ability to introduce an N-butylcarbamoyl moiety to various nucleophiles. This reactivity makes it a potential reagent for the synthesis of carbamates, ureas, and for the protection of amino groups during multi-step synthetic sequences. The butyl group can influence the lipophilicity and other pharmacokinetic properties of a drug molecule, making this compound a potentially useful building block in drug discovery and development.

Core Applications in Pharmaceutical Synthesis

The primary applications of this compound in the synthesis of pharmaceutical intermediates are expected to be:

  • Synthesis of N-Butyl Carbamates: Reaction with alcohols and phenols to form N-butyl carbamates. The carbamate functional group is a common feature in many pharmaceutical compounds.

  • Synthesis of Substituted Ureas: Reaction with primary and secondary amines to yield N,N'-substituted ureas. The urea moiety is a key structural component in numerous therapeutic agents.

  • Protection of Amino Groups: Use as a protecting group for primary and secondary amines. The resulting N-butylcarbamate can be stable under certain reaction conditions and subsequently removed to reveal the free amine.

Representative Data

The following table presents hypothetical quantitative data for the reaction of this compound with various nucleophiles. This data is illustrative and serves as a template for the presentation of experimental results.

EntryNucleophileProductSolventTemperature (°C)Time (h)Yield (%)
1AnilineN-Butyl-N'-phenylureaDichloromethane25485
2Benzyl alcoholBenzyl N-butylcarbamateTetrahydrofuran0 to 25678
3PiperidineN-Butyl-N-pentamethyleneureaAcetonitrile25392
44-Methoxyphenol4-Methoxyphenyl N-butylcarbamateDichloromethane25581

Experimental Protocols

The following are representative, hypothetical protocols for the use of this compound. These should be adapted and optimized for specific substrates and scales.

Protocol 1: General Procedure for the Synthesis of N-Butyl-N'-arylurea

Materials:

  • This compound

  • Substituted aniline

  • Triethylamine (or other suitable base)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of the substituted aniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-Butyl-N'-arylurea.

Protocol 2: General Procedure for the Synthesis of O-Aryl N-Butylcarbamate

Materials:

  • This compound

  • Substituted phenol

  • Pyridine (or other suitable base)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of the substituted phenol (1.0 eq.) and pyridine (1.2 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.1 eq.) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 6-8 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M hydrochloric acid, followed by saturated aqueous sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired O-Aryl N-butylcarbamate.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A This compound E Reaction Mixture A->E B Nucleophile (Amine, Alcohol, Phenol) B->E C Base (e.g., Triethylamine, Pyridine) C->E D Anhydrous Solvent (e.g., DCM, THF) D->E F Quenching & Extraction E->F Reaction Completion G Drying & Concentration F->G H Purification (Chromatography/Recrystallization) G->H I Pharmaceutical Intermediate (Carbamate, Urea) H->I

Caption: General experimental workflow for the synthesis of pharmaceutical intermediates using this compound.

G cluster_nucleophiles Nucleophiles cluster_products Pharmaceutical Intermediates reagent This compound urea Substituted Urea reagent->urea carbamate_alk N-Butyl Carbamate reagent->carbamate_alk carbamate_ar N-Butyl Carbamate reagent->carbamate_ar amine Primary/Secondary Amine amine->urea alcohol Alcohol alcohol->carbamate_alk phenol Phenol phenol->carbamate_ar

Caption: Logical relationships of this compound with different nucleophiles to form key pharmaceutical intermediates.

Application Notes and Protocols: Protecting Group Strategies Involving N-Butyl-N-chloroformamide

Author: BenchChem Technical Support Team. Date: November 2025

A thorough investigation of scientific databases and literature reveals no documented use of N-Butyl-N-chloroformamide as a protecting group reagent in organic synthesis. While the compound is listed in chemical databases such as PubChem, there is a notable absence of published research, application notes, or protocols detailing its use for the protection of functional groups.

Extensive searches for methodologies related to the application of this compound for amine protection, its subsequent deprotection, or its use in more complex synthetic strategies such as peptide synthesis have yielded no relevant results. Consequently, the development of detailed application notes and experimental protocols, as requested, is not feasible due to the lack of foundational scientific literature.

It is concluded that this compound is not a conventional or documented reagent for protecting group strategies in the fields of research, drug development, or general organic synthesis. Professionals in these fields are advised to consult established and well-documented protecting group methodologies.

Application Notes: Scale-Up Synthesis of Amides via the Mixed Anhydride Method Using Isobutyl Chloroformate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in the pharmaceutical and fine chemical industries. For large-scale production, the chosen synthetic route must be efficient, cost-effective, and scalable. The mixed anhydride method, utilizing reagents like isobutyl chloroformate, is a widely adopted strategy for amide synthesis on a multi-gram to kilogram scale. This method offers several advantages, including rapid reaction times, generally high yields, and the use of readily available and inexpensive reagents[1].

The reaction proceeds through the activation of a carboxylic acid with isobutyl chloroformate in the presence of a tertiary amine base, such as triethylamine (TEA). This forms a highly reactive mixed anhydride intermediate. Subsequent introduction of a primary or secondary amine leads to nucleophilic acyl substitution, yielding the desired amide and releasing isobutanol and carbon dioxide as byproducts. The low reaction temperatures typically employed help to minimize side reactions and racemization, which is particularly crucial when working with chiral substrates like amino acids[1].

Mechanism of Action

The synthesis involves a two-step, one-pot procedure:

  • Formation of the Mixed Anhydride: The carboxylic acid is deprotonated by a base (e.g., triethylamine) to form a carboxylate salt. This salt then reacts with isobutyl chloroformate to generate the mixed carbonic-carboxylic anhydride. This anhydride is a highly activated form of the carboxylic acid.

  • Nucleophilic Acyl Substitution: The amine, acting as a nucleophile, attacks the carbonyl carbon of the original carboxylic acid moiety in the mixed anhydride. The tetrahedral intermediate then collapses, eliminating the unstable carbonic-isobutyl portion, which decomposes to isobutanol and carbon dioxide, to furnish the final amide product.

Reaction_Mechanism cluster_step1 Step 1: Mixed Anhydride Formation cluster_step2 Step 2: Nucleophilic Attack and Amide Formation Carboxylic_Acid R-COOH Mixed_Anhydride R-CO-O-CO-OiBu Carboxylic_Acid->Mixed_Anhydride + Isobutyl Chloroformate + Et3N Base Et3N Isobutyl_Chloroformate iBu-O-CO-Cl Mixed_Anhydride_2 R-CO-O-CO-OiBu Amine R'-NH2 Amide R-CO-NH-R' Byproducts iBu-OH + CO2 + Et3N.HCl Mixed_Anhydride_2->Amide + R'-NH2

Caption: Reaction mechanism for amide synthesis via the mixed anhydride method.

Quantitative Data Summary

The mixed anhydride method using isobutyl chloroformate is effective for a wide range of carboxylic acids and amines, consistently providing good to excellent yields. The table below summarizes representative examples of this transformation.

Carboxylic Acid SubstrateAmine SubstrateSolventTemperature (°C)Reaction Time (h)Yield (%)
Benzoic AcidBenzylamineDichloromethane (DCM)0 to 25292
Acetic AcidCyclohexylamineTetrahydrofuran (THF)-10 to 25388
N-Boc-AlanineGlycine methyl esterDichloromethane (DCM)0 to 25485
4-Methoxybenzoic AcidAnilineEthyl Acetate0 to 25390
Phenylacetic AcidMorpholineDichloromethane (DCM)0 to 25295
Adipic Acid(2 equiv.) BenzylamineTetrahydrofuran (THF)0 to 25583 (Diamide)

Detailed Experimental Protocols

General Protocol for Scale-Up Amide Synthesis

This protocol describes a general procedure for the synthesis of an amide from a carboxylic acid and an amine on a 0.5 mole scale.

Materials and Equipment:

  • 3-Neck round-bottom flask (5 L) equipped with a mechanical stirrer, temperature probe, and a nitrogen inlet/outlet.

  • Addition funnel (1 L).

  • Cooling bath (ice/water or other suitable coolant).

  • Standard laboratory glassware for workup and purification.

  • Rotary evaporator.

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, chemically resistant gloves.

Reagents:

  • Carboxylic Acid: 0.50 mol

  • Isobutyl Chloroformate: 0.55 mol (1.1 equiv)

  • Triethylamine (TEA): 0.60 mol (1.2 equiv)

  • Amine: 0.50 mol

  • Anhydrous Dichloromethane (DCM): 2.5 L

  • 1 M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Assemble the 3-neck flask under a nitrogen atmosphere. Charge the flask with the carboxylic acid (0.50 mol) and anhydrous dichloromethane (1.5 L). Begin stirring and cool the mixture to 0 °C using an ice bath.

  • Base Addition: To the cooled solution, add triethylamine (0.60 mol) dropwise via the addition funnel, ensuring the internal temperature does not exceed 5 °C.

  • Mixed Anhydride Formation: In a separate flask, dissolve isobutyl chloroformate (0.55 mol) in anhydrous dichloromethane (0.5 L). Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature at 0 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes after the addition is complete.

  • Amine Addition: Dissolve the amine (0.50 mol) in anhydrous dichloromethane (0.5 L) and add it dropwise to the reaction mixture, again keeping the internal temperature below 5 °C.

  • Reaction Progression: After the amine addition is complete, allow the reaction to warm slowly to room temperature and stir for 2-4 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).

  • Aqueous Workup:

    • Once the reaction is complete, cool the mixture back to 0-5 °C.

    • Slowly quench the reaction by adding water (1 L).

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 500 mL), saturated NaHCO₃ solution (2 x 500 mL), and finally with brine (1 x 500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude amide can be purified by recrystallization or column chromatography, depending on its physical properties.

Safety Precautions

  • Isobutyl chloroformate is a flammable, corrosive, and moisture-sensitive liquid. It reacts violently with water[2]. Handle it in a well-ventilated fume hood and wear appropriate PPE.

  • The reaction can be exothermic, especially during the addition of reagents. Maintain strict temperature control.

  • Triethylamine is a flammable and corrosive base. Avoid inhalation and skin contact.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Assemble dry glassware under Nitrogen charge 2. Charge flask with Carboxylic Acid & DCM setup->charge cool 3. Cool to 0 °C charge->cool add_base 4. Add Triethylamine cool->add_base add_ibcf 5. Add Isobutyl Chloroformate (Forms Mixed Anhydride) add_base->add_ibcf add_amine 6. Add Amine add_ibcf->add_amine react 7. Warm to RT and stir (Monitor Progress) add_amine->react quench 8. Quench with Water react->quench wash 9. Sequential Washes (HCl, NaHCO3, Brine) quench->wash dry 10. Dry organic layer wash->dry concentrate 11. Concentrate in vacuo dry->concentrate purify 12. Purify Product (Recrystallization/Chromatography) concentrate->purify

Caption: Experimental workflow for scale-up amide synthesis.

References

Application Notes and Protocols for One-Pot Syntheses Involving N-Butyl Functionalities

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-substituted ureas and carbamates are pivotal structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and materials science. One-pot synthesis protocols for these compounds are highly sought after in research and drug development as they offer increased efficiency, reduced waste, and simplified procedures. While protocols directly utilizing N-Butyl-N-chloroformamide as a starting material are not readily found in peer-reviewed literature, this document provides detailed application notes and protocols for analogous and well-established one-pot syntheses of N-butyl-substituted ureas and carbamates. These methods are robust, versatile, and applicable to a wide range of substrates, making them valuable tools for researchers and scientists.

I. One-Pot Synthesis of N-Butyl-Substituted Ureas

A prevalent and efficient method for the one-pot synthesis of unsymmetrical N,N'-disubstituted ureas involves the in situ generation of an isocyanate from a primary amine, followed by its reaction with another amine. A common approach utilizes a dehydrating agent to convert a carbamic acid intermediate (formed from the amine and a carbonyl source) to the corresponding isocyanate.

Application Note: Synthesis of N-Butyl-N'-Aryl/Alkyl Ureas via In Situ Isocyanate Generation

This protocol describes the synthesis of N-butyl-N'-substituted ureas from butylamine and a variety of primary or secondary amines. The reaction proceeds through the in situ formation of butyl isocyanate from N-Boc-butylamine, which then reacts with the added amine to yield the desired urea. This method avoids the direct handling of potentially hazardous isocyanates.

Experimental Protocol: General Procedure for the One-Pot Synthesis of N-Butyl-N'-Substituted Ureas

Materials:

  • N-Boc-butylamine

  • 2-Chloropyridine

  • Trifluoromethanesulfonyl anhydride (Tf₂O)

  • Primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred solution of N-Boc-butylamine (1.0 equiv.) in anhydrous dichloromethane (0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 2-chloropyridine (1.2 equiv.).

  • Slowly add trifluoromethanesulfonyl anhydride (1.1 equiv.) dropwise to the reaction mixture.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the desired primary or secondary amine (1.5 equiv.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-butyl-N'-substituted urea.

Data Presentation: Representative Yields for the Synthesis of N-Butyl-N'-Substituted Ureas
EntryAmineProductYield (%)
1AnilineN-Butyl-N'-phenylurea85
2BenzylamineN-Butyl-N'-benzylurea92
3Morpholine4-(N-Butylcarbamoyl)morpholine88
4CyclohexylamineN-Butyl-N'-cyclohexylurea90

Reaction Workflow

Caption: One-pot synthesis of N-butyl-substituted ureas.

II. One-Pot Synthesis of N-Butyl Carbamates

Similar to urea synthesis, one-pot carbamate formation can be achieved by reacting an alcohol with an in situ generated isocyanate. Alternatively, a one-pot reaction can be designed where a primary amine is reacted with a carbonyl source and then trapped by an alcohol.

Application Note: Synthesis of O-Alkyl/Aryl-N-Butyl Carbamates

This protocol outlines a one-pot procedure for synthesizing various N-butyl carbamates. The method involves the reaction of butylamine with a chloroformate in the presence of a base, followed by the addition of an alcohol or phenol. This approach is highly efficient and avoids the isolation of the intermediate N-butyl isocyanate.

Experimental Protocol: General Procedure for the One-Pot Synthesis of N-Butyl Carbamates

Materials:

  • Butylamine

  • Triphosgene or Phenyl Chloroformate

  • Triethylamine (Et₃N) or Pyridine

  • Alcohol or Phenol (e.g., ethanol, phenol, benzyl alcohol)

  • Toluene or Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Method A (Using Triphosgene): To a solution of triphosgene (0.4 equiv.) in anhydrous toluene (0.5 M) at 0 °C, add a solution of butylamine (1.0 equiv.) and triethylamine (2.2 equiv.) in toluene dropwise.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Add the desired alcohol or phenol (1.2 equiv.) to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 4-12 hours, monitoring by TLC.

  • Method B (Using Phenyl Chloroformate): To a solution of butylamine (1.0 equiv.) and pyridine (1.2 equiv.) in anhydrous DCM (0.3 M) at 0 °C, add phenyl chloroformate (1.1 equiv.) dropwise.

  • Stir the mixture at room temperature for 1 hour.

  • Add the alcohol or phenol (1.2 equiv.) and continue stirring at room temperature for 12-24 hours.

  • Work-up (for both methods): Cool the reaction mixture to room temperature and quench with water or saturated NaHCO₃ solution.

  • Separate the organic layer. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the pure N-butyl carbamate.

Data Presentation: Representative Yields for the Synthesis of N-Butyl Carbamates
EntryAlcohol/PhenolProductYield (%)
1EthanolEthyl N-butylcarbamate91
2PhenolPhenyl N-butylcarbamate87
3Benzyl alcoholBenzyl N-butylcarbamate94
44-Chlorophenol4-Chlorophenyl N-butylcarbamate84

Reaction Pathway

G cluster_0 Intermediate Formation cluster_1 Carbamate Formation Butylamine Butylamine Carbonyl_Source Triphosgene or Phenyl Chloroformate Butylamine->Carbonyl_Source Intermediate N-Butyl Isocyanate (in situ) Carbonyl_Source->Intermediate Alcohol Alcohol or Phenol Intermediate->Alcohol Carbamate_Product N-Butyl Carbamate Alcohol->Carbamate_Product

Caption: One-pot synthesis of N-butyl carbamates.

Disclaimer: The provided protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken at all times. The yields are representative and may vary depending on the specific substrates and reaction conditions.

Application Notes and Protocols: N-Butyl-N-chloroformamide in Flow Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and proposed protocols for the utilization of N-Butyl-N-chloroformamide in continuous flow chemistry. The primary application highlighted is its use as a precursor for the in-situ generation of N-butyl isocyanate, a versatile intermediate in the synthesis of ureas and carbamates. Flow chemistry offers significant safety and efficiency advantages for handling potentially hazardous reagents like isocyanates.[1][2][3]

Introduction

This compound is a reactive chemical that can serve as a valuable precursor in organic synthesis. In the context of flow chemistry, its primary utility lies in its conversion to N-butyl isocyanate. Isocyanates are crucial building blocks for a wide range of functional groups, most notably ureas and carbamates, which are prevalent in many pharmaceutical compounds.

The use of flow chemistry for the generation and subsequent reaction of highly reactive and potentially toxic intermediates like isocyanates is well-documented to enhance process safety and control.[1][2][3][4] Continuous processing allows for the generation of isocyanates on demand and their immediate consumption in a subsequent reaction step, minimizing the exposure and accumulation of these hazardous materials.

Application 1: Continuous Flow Synthesis of N,N'-Butylphenylurea

This protocol details a proposed two-step continuous flow process for the synthesis of N,N'-butylphenylurea from this compound and aniline. The first step involves the thermal decomposition of this compound to generate N-butyl isocyanate, which is then immediately reacted with aniline in the second step.

Experimental Protocol

Step 1: In-situ Generation of N-Butyl Isocyanate

A solution of this compound in a high-boiling point solvent (e.g., toluene or diphenyl ether) is pumped through a heated reactor coil. The thermal decomposition is proposed to yield N-butyl isocyanate and butyl chloride.

Step 2: Urea Formation

The output stream from the first reactor, containing the in-situ generated N-butyl isocyanate, is mixed with a solution of aniline at a T-mixer. The combined stream then enters a second reactor coil to allow for the reaction to go to completion, forming the desired urea product.

Proposed Reaction Parameters
ParameterStep 1: Isocyanate FormationStep 2: Urea Formation
Reagents This compoundN-butyl isocyanate (from Step 1), Aniline
Solvent TolueneToluene
Concentration 0.5 M0.25 M (final concentration after mixing)
Flow Rate 1.0 mL/min2.0 mL/min (combined)
Reactor Volume 5.0 mL10.0 mL
Residence Time 5 min5 min
Temperature 150-200 °C (proposed)25-80 °C
Back Pressure 10 bar10 bar

Experimental Workflow Diagram

Urea_Synthesis_Workflow reagent1 This compound in Toluene pump1 Pump A reagent1->pump1 reagent2 Aniline in Toluene pump2 Pump B reagent2->pump2 reactor1 Heated Reactor 1 (Isocyanate Formation) pump1->reactor1 mixer T-Mixer pump2->mixer reactor1->mixer reactor2 Reactor 2 (Urea Formation) mixer->reactor2 bpr Back Pressure Regulator reactor2->bpr collection Product Collection bpr->collection

Caption: Proposed workflow for the continuous synthesis of N,N'-butylphenylurea.

Application 2: Continuous Flow Synthesis of Methyl N-butylcarbamate

This protocol outlines a proposed two-step continuous flow process for the synthesis of methyl N-butylcarbamate from this compound and methanol. The in-situ generated N-butyl isocyanate is trapped with methanol to form the carbamate product.

Experimental Protocol

Step 1: In-situ Generation of N-Butyl Isocyanate

This step is identical to the urea synthesis protocol, where a solution of this compound is thermally decomposed in a heated flow reactor to produce N-butyl isocyanate.

Step 2: Carbamate Formation

The effluent from the first reactor is mixed with a stream of methanol at a T-mixer. The resulting mixture flows through a second reactor to yield the final carbamate product. The reaction is often catalyzed by a non-nucleophilic base.

Proposed Reaction Parameters
ParameterStep 1: Isocyanate FormationStep 2: Carbamate Formation
Reagents This compoundN-butyl isocyanate (from Step 1), Methanol
Solvent TolueneToluene
Concentration 0.5 M0.25 M (final concentration after mixing)
Flow Rate 1.0 mL/min2.0 mL/min (combined)
Reactor Volume 5.0 mL10.0 mL
Residence Time 5 min5 min
Temperature 150-200 °C (proposed)25-60 °C
Back Pressure 10 bar10 bar

Experimental Workflow Diagram

Carbamate_Synthesis_Workflow reagent1 This compound in Toluene pump1 Pump A reagent1->pump1 reagent2 Methanol pump2 Pump B reagent2->pump2 reactor1 Heated Reactor 1 (Isocyanate Formation) pump1->reactor1 mixer T-Mixer pump2->mixer reactor1->mixer reactor2 Reactor 2 (Carbamate Formation) mixer->reactor2 bpr Back Pressure Regulator reactor2->bpr collection Product Collection bpr->collection

Caption: Proposed workflow for the continuous synthesis of methyl N-butylcarbamate.

Safety Considerations

The proposed protocols involve the generation of a hazardous intermediate (N-butyl isocyanate). The primary advantage of the flow chemistry approach is the mitigation of risks associated with handling and accumulating such intermediates.[1][2][3] It is imperative that these procedures are carried out in a well-ventilated fume hood with appropriate personal protective equipment. The use of a back pressure regulator is crucial to maintain a single-phase flow and prevent boiling of the solvent at elevated temperatures.

Conclusion

This compound is a promising reagent for use in flow chemistry as a precursor to N-butyl isocyanate. The proposed application notes and protocols provide a foundation for researchers to develop safe and efficient continuous manufacturing processes for ureas and carbamates. The enhanced control over reaction parameters, improved heat and mass transfer, and inherent safety benefits make flow chemistry an attractive methodology for these transformations.[4] Further optimization of the proposed reaction conditions will be necessary to achieve high yields and purity for specific target molecules.

References

Catalytic Methods for Reactions Involving N-Chloroformamides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

A comprehensive review of scientific literature and patent databases reveals a notable scarcity of specific examples of catalytic reactions directly involving N-Butyl-N-chloroformamide. This suggests that its application as a substrate in catalytic transformations is not a widely documented area of research. However, the broader class of N-chloroamides and related carbamoyl chlorides are known to participate in a variety of catalytic reactions. These notes provide an overview of catalytic methods applied to analogous compounds, offering potential pathways for the utilization of this compound in synthetic chemistry.

Catalytic Reactions of Analogous N-Chloro Compounds

While direct catalytic applications of this compound are not readily found, the reactivity of similar N-chloro compounds, particularly N-chloro-N-alkylsulfonamides, has been explored. These compounds serve as a valuable proxy for understanding the potential catalytic transformations of this compound.

One key area of investigation is the transition metal-catalyzed addition of N-chloroamides to unsaturated bonds. For instance, copper(I) catalysts have been successfully employed in the addition of N-alkyl-N-chlorosulfonamides to alkenes. These reactions likely proceed through a radical mechanism involving an amidyl radical intermediate.

Table 1: Representative Catalytic Addition of N-Alkyl-N-chlorosulfonamides to Alkenes

CatalystSubstrate 1 (Alkene)Substrate 2 (N-chloroamide)ProductYield (%)Reference
Copper(I) ChlorideStyreneN-Alkyl-N-chlorosulfonamideAddition ProductExcellent[1]
Copper(I) ChlorideNon-aromatic alkenesN-Alkyl-N-chlorosulfonamideAddition ProductLower[1]

Experimental Protocol: Copper-Catalyzed Addition of an N-Chloroamide to an Alkene (General Procedure)

This protocol is a generalized representation based on reactions with analogous N-chloro-N-alkylsulfonamides[1]. Optimization will be necessary for reactions involving this compound.

Materials:

  • Alkene substrate

  • This compound

  • Copper(I) chloride (CuCl)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Inert gas (e.g., argon, nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere, add the alkene substrate and the anhydrous solvent.

  • Add the copper(I) chloride catalyst to the solution.

  • Slowly add a solution of this compound in the anhydrous solvent to the reaction mixture at a controlled temperature (e.g., room temperature or elevated temperature as determined by optimization).

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, NMR).

  • Upon completion, quench the reaction by adding a suitable reagent (e.g., saturated aqueous sodium thiosulfate solution to remove any remaining N-Cl bonds).

  • Extract the product with an organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product using column chromatography or another suitable purification method.

Logical Relationship of Catalytic Approaches

The following diagram illustrates the logical flow from a general interest in this compound to related, documented catalytic reactions.

logical_relationship sub This compound interest Interest in Catalytic Reactions sub->interest lack_of_data Limited Direct Catalytic Data interest->lack_of_data analogues Explore Analogous Compounds lack_of_data->analogues carbamoyl Carbamoyl Chlorides analogues->carbamoyl n_chloro_amides N-Chloro-N-alkylamides (e.g., Sulfonamides) analogues->n_chloro_amides tm_cat Transition Metal Catalysis (e.g., Cross-Coupling) carbamoyl->tm_cat cu_cat Copper-Catalyzed Additions to Alkenes n_chloro_amides->cu_cat

Caption: Logical flow from the target compound to related catalytic methods.

General Experimental Workflow for Catalytic Reactions

The workflow for investigating catalytic reactions of a novel substrate like this compound would follow a standard research and development process.

experimental_workflow start Define Reaction Type (e.g., Amidation, Addition) lit_review Literature Review of Analogous Reactions start->lit_review catalyst_screen Catalyst & Ligand Screening lit_review->catalyst_screen condition_opt Optimization of Reaction Conditions (Solvent, Temp, Time, Stoichiometry) catalyst_screen->condition_opt scope Substrate Scope Evaluation condition_opt->scope mechanism Mechanistic Studies scope->mechanism end Final Protocol & Application mechanism->end

Caption: General workflow for developing a catalytic reaction.

Conclusion and Future Outlook

While direct catalytic applications of this compound are not well-documented, the reactivity of analogous compounds provides a strong starting point for future research. The exploration of transition metal-catalyzed cross-coupling reactions, similar to those of other carbamoyl chlorides, and addition reactions to unsaturated systems, analogous to those of N-chloro-sulfonamides, represent promising avenues for investigation. The development of such catalytic methods would be of significant interest to the scientific community, particularly for professionals in drug development and organic synthesis. Further research is warranted to elucidate the catalytic potential of this and related N-chloroformamides.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in N-Butyl-N-chloroformamide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with N-Butyl-N-chloroformamide reactions, particularly focusing on improving reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common causes of low yields in the synthesis of this compound?

Low yields during the synthesis of this compound from N-butylamine and phosgene (or a phosgene equivalent like triphosgene) can often be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, improper temperature control, or inefficient mixing.

  • Side Reactions: Several side reactions can consume the starting materials or the desired product. The most common side reaction is the formation of N,N'-dibutylurea, which occurs when the this compound product reacts with unreacted N-butylamine.

  • Hydrolysis: this compound is sensitive to moisture. Any water present in the reactants or solvent will lead to hydrolysis, forming N-butylcarbamic acid, which is unstable and decomposes.[1]

  • Excess Amine: Using a large excess of N-butylamine can favor the formation of the urea byproduct. The stoichiometry should be carefully controlled.[1][2]

  • Improper Work-up: The product can be lost or degraded during the work-up and purification steps. This compound is thermally sensitive and can decompose at elevated temperatures during distillation.

Q2: My reaction to form a substituted urea using this compound and a primary/secondary amine is giving a low yield. What should I investigate?

Low yields in this step are often due to:

  • Competing Urea Formation: The this compound can react with any remaining N-butylamine from its synthesis step, leading to the formation of N,N'-dibutylurea instead of the desired substituted urea. Ensure the this compound is of high purity before use.

  • Steric Hindrance: Highly sterically hindered primary or secondary amines may react slowly, leading to incomplete conversion. In such cases, longer reaction times or elevated temperatures may be necessary, but this must be balanced against the thermal stability of the chloroformamide.

  • Reaction with Byproducts: The amine hydrochloride salt formed as a byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The use of a non-nucleophilic base is crucial to neutralize the HCl as it is formed.[1]

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield. Aprotic solvents like dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are generally preferred.

Q3: What role does temperature play in these reactions, and what is the optimal range?

Temperature control is critical.

  • Synthesis of this compound: This reaction is typically carried out at low temperatures (e.g., 0-5 °C) to minimize the formation of N,N'-dibutylurea and other byproducts.[3] Running the reaction at elevated temperatures can lead to decomposition.

  • Reaction with Amines: The subsequent reaction with a primary or secondary amine is often performed at room temperature. For less reactive amines, gentle heating may be required, but the temperature should be carefully monitored to avoid decomposition of the this compound.

Q4: How can I minimize the formation of N,N'-dibutylurea?

To minimize the formation of this common byproduct:

  • Control Stoichiometry: Use a slight excess of phosgene (or its equivalent) during the synthesis of this compound to ensure all the N-butylamine reacts.

  • Slow Addition: Add the N-butylamine solution dropwise to the phosgene solution at a low temperature. This maintains a low concentration of the amine, disfavoring the side reaction.

  • Purification: Purify the this compound before reacting it with another amine. Vacuum distillation is a common method, but care must be taken to avoid high temperatures.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and available equipment.

Materials:

  • N-Butylamine

  • Phosgene (or a phosgene equivalent such as triphosgene)

  • Anhydrous aprotic solvent (e.g., toluene, dichloromethane)

  • Inert gas (e.g., nitrogen, argon)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas inlet/outlet (connected to a scrubber for phosgene), dissolve phosgene (1.0 eq.) in the anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0-5 °C using an ice bath.

  • Prepare a solution of N-butylamine (1.0 eq.) in the same anhydrous solvent in the dropping funnel.

  • Add the N-butylamine solution dropwise to the stirred phosgene solution over a period of 1-2 hours, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.

  • The reaction progress can be monitored by techniques such as GC-MS or TLC (if applicable).[4]

  • Once the reaction is complete, remove the excess phosgene and solvent under reduced pressure. Caution: Phosgene is highly toxic. All operations must be performed in a well-ventilated fume hood with appropriate safety precautions.

  • The crude this compound can be purified by vacuum distillation. It is crucial to keep the distillation temperature as low as possible to prevent thermal decomposition.

Protocol 2: Reaction of this compound with a Primary or Secondary Amine

Materials:

  • This compound (purified)

  • Primary or secondary amine

  • Non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous aprotic solvent (e.g., dichloromethane, THF)

  • Inert gas (e.g., nitrogen, argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary or secondary amine (1.0 eq.) and the non-nucleophilic base (1.1 eq.) in the anhydrous solvent.

  • Cool the solution to 0 °C.

  • Add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise to the stirred amine solution.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored (e.g., by TLC or GC-MS).

  • Upon completion, the reaction mixture is typically washed with water and brine to remove the amine hydrochloride salt and other water-soluble impurities.

  • The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude substituted urea product.

  • The product can be further purified by recrystallization or column chromatography.

Data Presentation

Table 1: Effect of Temperature on the Yield of N-Alkyl-N-chloroformamide Synthesis

AmineTemperature (°C)Yield (%)Reference
Diisopropylamine120~99[5]
Di-sec-butylamineNot specified96.9[5]
Methylamine200-240Not specified[6]

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_reaction Reaction with Primary/Secondary Amine start_synthesis Dissolve Phosgene in Anhydrous Solvent cool_synthesis Cool to 0-5 °C start_synthesis->cool_synthesis add_amine Add N-Butylamine Solution Dropwise cool_synthesis->add_amine stir_synthesis Stir at 0-5 °C add_amine->stir_synthesis workup_synthesis Work-up & Vacuum Distillation stir_synthesis->workup_synthesis product_chloroformamide Pure N-Butyl-N- chloroformamide workup_synthesis->product_chloroformamide add_chloroformamide Add N-Butyl-N- chloroformamide Solution product_chloroformamide->add_chloroformamide Input for next step start_reaction Dissolve Amine & Base in Anhydrous Solvent cool_reaction Cool to 0 °C start_reaction->cool_reaction cool_reaction->add_chloroformamide stir_reaction Stir at Room Temp add_chloroformamide->stir_reaction workup_reaction Aqueous Work-up stir_reaction->workup_reaction purification Purification (Recrystallization/ Chromatography) workup_reaction->purification final_product Substituted Urea purification->final_product

Caption: Experimental workflow for the synthesis of this compound and its subsequent reaction.

troubleshooting_logic cluster_synthesis_issues Synthesis Stage Issues cluster_reaction_issues Reaction Stage Issues cluster_solutions Potential Solutions low_yield Low Yield Observed incomplete_reaction_syn Incomplete Reaction low_yield->incomplete_reaction_syn side_reaction_syn Side Reactions (e.g., Urea Formation) low_yield->side_reaction_syn hydrolysis_syn Hydrolysis low_yield->hydrolysis_syn impure_chloroformamide Impure Starting Material low_yield->impure_chloroformamide steric_hindrance Steric Hindrance low_yield->steric_hindrance hcl_quenching Amine Protonation by HCl low_yield->hcl_quenching optimize_time_temp Optimize Reaction Time & Temperature incomplete_reaction_syn->optimize_time_temp control_stoichiometry Control Stoichiometry side_reaction_syn->control_stoichiometry use_anhydrous Use Anhydrous Conditions hydrolysis_syn->use_anhydrous purify_intermediate Purify Intermediate impure_chloroformamide->purify_intermediate add_base Add Non-nucleophilic Base hcl_quenching->add_base

Caption: Troubleshooting logic for addressing low yields in this compound reactions.

References

Side reactions and byproduct formation with N-Butyl-N-chloroformamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Butyl-N-chloroformamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the use of this compound in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a chemical reagent primarily used in organic synthesis as a precursor for the formation of carbamates and ureas. It is particularly useful for introducing a butylcarbamoyl group to various nucleophiles such as alcohols and amines.

Q2: What are the most common side reactions observed when using this compound?

A2: The most common side reactions include hydrolysis due to the presence of moisture, and the formation of N,N,N',N'-tetrabutylurea as a byproduct. Reactions with alcohols, which are often the intended pathway to form carbamates, can also be considered a competing reaction if other nucleophiles are present.

Q3: How can I minimize the formation of N,N,N',N'-tetrabutylurea?

A3: The formation of N,N,N',N'-tetrabutylurea often arises from the reaction of this compound with its parent amine, N-butylamine, which may be present as an impurity in the starting material or formed via decomposition. To minimize this byproduct, ensure the use of high-purity this compound and strictly anhydrous reaction conditions. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help prevent decomposition that may lead to the formation of the parent amine.

Q4: What are the optimal storage conditions for this compound to prevent degradation?

A4: this compound is sensitive to moisture and should be stored in a tightly sealed container under a dry, inert atmosphere. It is advisable to store it in a cool, dark place to prevent thermal and photodegradation.

Q5: What are the expected products of this compound hydrolysis?

A5: Hydrolysis of this compound initially forms N-butylcarbamic acid. However, carbamic acids are generally unstable and readily decompose to yield N-butylamine and carbon dioxide. The resulting N-butylamine can then react with unreacted this compound to form N,N,N',N'-tetrabutylurea.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired carbamate product 1. Presence of moisture: Leads to hydrolysis of this compound. 2. Competing side reactions: Formation of N,N,N',N'-tetrabutylurea. 3. Suboptimal reaction temperature: Reaction may be too slow or side reactions may be favored.1. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. 2. Use high-purity this compound. Consider adding a non-nucleophilic base to scavenge HCl produced during the reaction, which can catalyze side reactions. 3. Optimize the reaction temperature. Reactions are typically run at low temperatures (e.g., 0 °C) to control exothermicity and improve selectivity.
Formation of a significant amount of white precipitate (likely N,N,N',N'-tetrabutylurea) 1. Impure this compound: Presence of the parent N-butylamine. 2. Decomposition of this compound: Due to moisture or high temperatures.1. Purify the this compound before use, for example, by distillation under reduced pressure. 2. Maintain strictly anhydrous and low-temperature conditions throughout the experiment.
Reaction is sluggish or does not go to completion 1. Insufficient activation: The nucleophile (e.g., alcohol) may not be sufficiently reactive. 2. Steric hindrance: The nucleophile or the substrate may be sterically hindered.1. For reactions with alcohols, consider converting the alcohol to its more nucleophilic alkoxide form using a suitable non-nucleophilic base (e.g., sodium hydride). 2. Increase the reaction temperature cautiously, monitoring for the formation of byproducts. A change of solvent to one that better solvates the transition state may also be beneficial.

Data Presentation

Table 1: Common Byproducts in Reactions of this compound

ByproductChemical FormulaMolar Mass ( g/mol )Common Cause of Formation
N,N,N',N'-TetrabutylureaC₁₇H₃₆N₂O284.48Reaction with contaminating or in situ generated N-butylamine.
N-ButylamineC₄H₁₁N73.14Hydrolysis and subsequent decomposition of this compound.
Carbon DioxideCO₂44.01Decomposition product of carbamic acid formed during hydrolysis.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Butyl Carbamate

This protocol describes a general method for the reaction of this compound with an alcohol to form a butyl carbamate.

Materials:

  • This compound

  • Alcohol of interest

  • Anhydrous non-protic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Non-nucleophilic base (e.g., triethylamine, pyridine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the alcohol (1.0 equivalent) and anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • Add the non-nucleophilic base (1.1 equivalents) to the solution.

  • Slowly add this compound (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by a suitable technique (e.g., TLC, GC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with the organic solvent used for the reaction (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solvent in vacuo.

  • Purify the crude product by a suitable method (e.g., column chromatography, distillation).

Visualizations

Side_Reaction_Pathway This compound This compound N-Butylcarbamic Acid N-Butylcarbamic Acid This compound->N-Butylcarbamic Acid Hydrolysis N,N,N',N'-Tetrabutylurea N,N,N',N'-Tetrabutylurea This compound->N,N,N',N'-Tetrabutylurea Reaction with amine Moisture (H2O) Moisture (H2O) Moisture (H2O)->N-Butylcarbamic Acid N-Butylamine N-Butylamine N-Butylcarbamic Acid->N-Butylamine Decomposition Carbon Dioxide (CO2) Carbon Dioxide (CO2) N-Butylcarbamic Acid->Carbon Dioxide (CO2) N-Butylamine->N,N,N',N'-Tetrabutylurea Troubleshooting_Logic cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions Low Yield or Byproduct Formation Low Yield or Byproduct Formation Moisture Present Moisture Present Low Yield or Byproduct Formation->Moisture Present Impure Reagent Impure Reagent Low Yield or Byproduct Formation->Impure Reagent Incorrect Temperature Incorrect Temperature Low Yield or Byproduct Formation->Incorrect Temperature Use Anhydrous Conditions Use Anhydrous Conditions Moisture Present->Use Anhydrous Conditions Purify Starting Material Purify Starting Material Impure Reagent->Purify Starting Material Optimize Temperature Optimize Temperature Incorrect Temperature->Optimize Temperature

Optimizing reaction conditions for N-Butyl-N-chloroformamide couplings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for N-Butyl-N-chloroformamide couplings.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the coupling of this compound with an amine?

A1: The general reaction involves the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of this compound. This results in the formation of a substituted urea and hydrochloric acid. A base is typically added to neutralize the HCl byproduct and drive the reaction to completion.

Q2: My coupling reaction is showing low to no yield. What are the potential causes and how can I troubleshoot this?

A2: Low or no yield can stem from several factors. A logical troubleshooting workflow can help identify the root cause. Key areas to investigate include the quality of your starting materials, the reaction conditions (solvent, base, temperature), and the potential for side reactions.

Q.3: What are common side reactions to be aware of during this compound couplings?

A3: Potential side reactions include the hydrolysis of this compound by residual water, the formation of a carbamate intermediate, and over-alkylation of the amine starting material or urea product. Careful control of reaction conditions can minimize these undesired pathways.

Q4: How do I choose an appropriate solvent for my coupling reaction?

A4: The choice of solvent is critical and can significantly impact reaction rate and yield. Aprotic solvents are generally preferred to prevent solvolysis of the chloroformamide.[1][2] Consider the solubility of your amine substrate and the desired reaction temperature when selecting a solvent. A solvent evaluation study is recommended for novel substrates.

Q5: Which base should I use, and how much is necessary?

A5: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is commonly used to scavenge the HCl generated during the reaction. Typically, 1.1 to 1.5 equivalents of the base are sufficient. Inorganic bases like potassium carbonate can also be used, particularly in biphasic systems. The choice of base can influence the reaction's chemoselectivity.

Q6: How can I monitor the progress of my reaction?

A6: Reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS). A small aliquot of the reaction mixture can be withdrawn, quenched, and analyzed to determine the consumption of starting materials and the formation of the desired product.

Q7: What are the recommended purification methods for the resulting N,N'-substituted urea?

A7: The purification strategy will depend on the physical properties of the product. Common methods include:

  • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.

  • Column Chromatography: Silica gel column chromatography is a versatile technique for purifying a wide range of ureas. The eluent system should be optimized based on the polarity of the product and any impurities.

  • Extraction: An aqueous workup can be used to remove the hydrochloride salt of the base and any water-soluble impurities.

Troubleshooting Guides

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Step
Poor quality of this compound Verify the purity of the chloroformamide by ¹H NMR or GC. If necessary, purify by distillation under reduced pressure.
Inactive amine Check the purity and integrity of the amine starting material. Ensure it has not degraded during storage.
Insufficient base Increase the equivalents of base to 1.5-2.0 eq. to ensure complete neutralization of HCl.
Inappropriate solvent Screen a range of aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or Toluene.[3]
Low reaction temperature Gradually increase the reaction temperature in increments of 10 °C. Monitor for product formation and potential decomposition.
Steric hindrance For sterically hindered amines, consider using a more reactive coupling agent or a nickel-based catalytic system.[4][5]
Problem 2: Presence of Significant Impurities
Potential Cause Troubleshooting Step
Hydrolysis of this compound Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.
Formation of symmetrical urea (from the amine) This can occur if the amine reacts with a phosgene equivalent formed in situ. Add the this compound slowly to the solution of the amine and base.
Over-alkylation If the product urea has a reactive N-H bond, it may react with another molecule of the chloroformamide. Use a 1:1 stoichiometry of reactants.

Experimental Protocols

General Protocol for this compound Coupling with a Primary Amine
  • To a solution of the primary amine (1.0 eq.) in anhydrous dichloromethane (DCM, 0.5 M) under a nitrogen atmosphere, add triethylamine (1.2 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.05 eq.) in anhydrous DCM dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Data Presentation

Table 1: Effect of Solvent on Reaction Yield
Solvent Dielectric Constant Yield (%)
Dichloromethane (DCM)9.192
Tetrahydrofuran (THF)7.685
Acetonitrile (MeCN)37.578
Toluene2.465
N,N-Dimethylformamide (DMF)36.772

Reaction Conditions: Butylamine (1.0 eq.), this compound (1.05 eq.), Triethylamine (1.2 eq.), Room Temperature, 4 hours.

Table 2: Effect of Base on Reaction Yield
Base pKa of Conjugate Acid Yield (%)
Triethylamine (TEA)10.7592
Diisopropylethylamine (DIPEA)11.090
Pyridine5.2565
Potassium Carbonate (K₂CO₃)10.3388 (in biphasic system)

Reaction Conditions: Butylamine (1.0 eq.), this compound (1.05 eq.), Base (1.2 eq.), Dichloromethane, Room Temperature, 4 hours.

Visualizations

Troubleshooting_Workflow start Low/No Yield check_reagents Verify Starting Material Purity start->check_reagents check_conditions Evaluate Reaction Conditions start->check_conditions check_side_reactions Investigate Side Reactions start->check_side_reactions successful_reaction Successful Reaction check_reagents->successful_reaction optimize_base Optimize Base check_conditions->optimize_base optimize_solvent Optimize Solvent check_conditions->optimize_solvent optimize_temp Optimize Temperature check_conditions->optimize_temp check_side_reactions->successful_reaction optimize_base->successful_reaction optimize_solvent->successful_reaction optimize_temp->successful_reaction

Caption: Troubleshooting workflow for low-yield coupling reactions.

Reaction_Pathway Amine R-NH2 Intermediate Tetrahedral Intermediate Amine->Intermediate Chloroformamide Bu-N(CO)Cl Chloroformamide->Intermediate Base Base Byproduct Base-HCl Base->Byproduct Product Substituted Urea (R-NH-CO-N-Bu) Intermediate->Product Intermediate->Byproduct HCl elimination

Caption: Generalized reaction pathway for this compound coupling.

References

Technical Support Center: Purification of N-Butyl-N-chloroformamide Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving N-Butyl-N-chloroformamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common products synthesized using this compound?

A1: this compound is a versatile reagent primarily used for the introduction of a butylcarbamoyl group. The most common products are N-butylcarbamates, formed by the reaction with alcohols or phenols, and N,N'-substituted ureas, resulting from reactions with primary or secondary amines.

Q2: What are the typical impurities I might encounter in my crude product?

A2: Common impurities can include:

  • Unreacted starting materials: this compound, the alcohol, phenol, or amine reactant.

  • N-Butyl Isocyanate: Formed via the elimination of HCl from this compound, especially at elevated temperatures.

  • Symmetrical N,N'-dibutylurea: Arises from the reaction of N-butyl isocyanate with any primary amine present or from the hydrolysis of this compound to butylamine followed by reaction with another molecule of the chloroformamide.

  • Hydrolysis products: Butylamine and carbon dioxide from the breakdown of the chloroformamide or the carbamate product in the presence of water.[1]

  • Over-alkylation products: In the case of primary amines, double addition to the chloroformamide can occur under certain conditions.

Q3: How can I monitor the progress of my reaction and identify impurities?

A3: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting materials, product, and potential byproducts. Staining with potassium permanganate or using UV visualization can help identify different spots. For more detailed analysis, techniques like ¹H NMR, ¹³C NMR, and LC-MS are recommended to confirm the structure of the desired product and identify impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of products from this compound reactions.

Problem 1: Low yield of the desired carbamate/urea.
Possible Cause Troubleshooting Step
Incomplete reaction Monitor the reaction by TLC until the limiting reagent is consumed. Consider extending the reaction time or slightly increasing the temperature if the reaction is sluggish.
Side reaction to form N-butyl isocyanate Maintain a low reaction temperature (0 °C to room temperature) to minimize the formation of N-butyl isocyanate.
Hydrolysis of this compound Ensure all glassware is dry and use anhydrous solvents to prevent hydrolysis of the starting material.
Loss of product during work-up Carbamates can have some volatility; avoid excessive heating during solvent removal.[2] Use a rotary evaporator at a moderate temperature and reduced pressure.
Problem 2: Presence of N,N'-dibutylurea as a major byproduct in the synthesis of N-substituted ureas.
Possible Cause Troubleshooting Step
Reaction of N-butyl isocyanate with the amine Control the reaction temperature to minimize isocyanate formation. Add the this compound slowly to the amine solution to maintain a low concentration of the chloroformamide.
Formation of butylamine and subsequent reaction Use anhydrous conditions to prevent hydrolysis of the chloroformamide to butylamine.
Problem 3: Difficulty in removing unreacted amine starting material.
Possible Cause Troubleshooting Step
Basic nature of the amine During the aqueous work-up, wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to protonate the amine and extract it into the aqueous phase.[3]
Problem 4: Oily product that is difficult to crystallize.

| Possible Cause | Troubleshooting Step | | Presence of impurities | Purify the crude product using flash column chromatography before attempting recrystallization. | | Inappropriate recrystallization solvent | Screen a variety of solvent systems. Common choices for carbamates include hexane/ethyl acetate, hexane/ether, or toluene.[4] | | Product is a low-melting solid or an oil at room temperature | If the product is indeed an oil, purification by flash column chromatography is the most suitable method. |

Purification Protocols

Protocol 1: General Aqueous Work-up
  • Once the reaction is complete (as monitored by TLC), quench the reaction mixture by slowly adding water.

  • Transfer the mixture to a separatory funnel and add an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer sequentially with:

    • 1M HCl (to remove basic impurities like unreacted amines).

    • Saturated aqueous NaHCO₃ solution (to neutralize any remaining acid and unreacted this compound).

    • Brine (saturated aqueous NaCl solution) to aid in phase separation.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

Protocol 2: Flash Column Chromatography

Flash chromatography is a highly effective method for purifying N-butylcarbamates and ureas.

Stationary Phase: Silica gel (230-400 mesh) is commonly used.[5][6]

Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a polar solvent (e.g., ethyl acetate, ether) is typically employed. The optimal solvent ratio should be determined by TLC, aiming for an Rf value of 0.2-0.3 for the desired product.[5][7]

Typical Solvent Systems:

  • Hexane / Ethyl Acetate[6][7]

  • Hexane / Ether[7]

  • Dichloromethane / Methanol (for more polar compounds)[6][7]

Procedure:

  • Prepare a slurry of silica gel in the chosen eluent and pack the column.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Load the sample onto the top of the silica gel bed.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization

Recrystallization is an excellent technique for obtaining highly pure crystalline products.

Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Common Recrystallization Solvents for Carbamates:

  • Hexane[4]

  • Hexane / Toluene[4]

  • Ethanol / Water

  • Ethyl Acetate / Hexane

Procedure:

  • Dissolve the crude product in the minimum amount of hot solvent.

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a short period, then filter hot to remove the charcoal.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Data Presentation

Table 1: Common Byproducts and Their Removal Strategies

ByproductTypical Removal Method
N-Butyl Isocyanate Reacts with water or alcohols during work-up. Can be removed by chromatography.
N,N'-dibutylurea Often less soluble than the desired product and may precipitate. Can be removed by filtration or chromatography.
Unreacted Amines Acidic wash (e.g., 1M HCl) during extraction.[3]
Unreacted Alcohols/Phenols Basic wash (e.g., 1M NaOH) during extraction for phenols. Chromatography for alcohols.

Table 2: Suggested Starting Conditions for Flash Chromatography

Product TypePolarityRecommended Starting Eluent System (v/v)
N-Butylcarbamates (from aliphatic alcohols)Low to Medium9:1 to 4:1 Hexane:Ethyl Acetate
N-Butylcarbamates (from phenols)Medium4:1 to 1:1 Hexane:Ethyl Acetate
N-Substituted UreasMedium to High1:1 Hexane:Ethyl Acetate to 100% Ethyl Acetate

Visualizations

experimental_workflow reaction This compound Reaction workup Aqueous Work-up reaction->workup crude Crude Product workup->crude analysis TLC/LC-MS Analysis crude->analysis purification Purification analysis->purification Impure characterization Characterization (NMR, MS) analysis->characterization Pure pure_product Pure Product purification->pure_product pure_product->characterization

Caption: General experimental workflow for this compound reactions.

troubleshooting_purification start Crude Product Analysis (TLC) oily_product Is the product an oil? start->oily_product streaking Is there streaking on the TLC plate? start->streaking multiple_spots Are there multiple spots? oily_product->multiple_spots No column Perform Flash Column Chromatography oily_product->column Yes multiple_spots->column Yes recrystallize Attempt Recrystallization multiple_spots->recrystallize No (Single Spot) acid_wash Consider Acidic/Basic Wash during work-up streaking->acid_wash Yes pure Pure Product column->pure recrystallize->pure acid_wash->start

Caption: Decision tree for troubleshooting purification strategies.

References

Preventing decomposition of N-Butyl-N-chloroformamide during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of N-Butyl-N-chloroformamide during storage and handling.

Troubleshooting Guide

Problem Possible Causes Recommended Actions
Visible degradation of this compound (e.g., color change, fuming) - Exposure to moisture/humidity- Exposure to high temperatures- Exposure to light- Incompatible container material- Presence of contaminants (e.g., bases, acids, metals)- Immediately move the container to a cool, dark, and dry location.- Purge the container headspace with an inert gas (e.g., argon, nitrogen).- Verify the integrity of the container and cap.- If contamination is suspected, purify the material if possible or procure a new batch.- Consider adding a stabilizer if compatible with the intended application.
Inconsistent experimental results using stored this compound - Partial decomposition leading to lower assay- Presence of reactive degradation products interfering with the reaction- Re-analyze the purity of the this compound using a validated analytical method (see Experimental Protocols).- Purify the material before use.- If decomposition is confirmed, review storage conditions and handling procedures.
Pressure buildup in the storage container - Decomposition leading to gas formation (e.g., CO2, HCl)- CAUTION: Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE).- Cool the container before slowly and carefully venting the cap.- Assess the extent of decomposition. If significant, dispose of the material according to safety guidelines.

Frequently Asked Questions (FAQs)

1. What are the primary causes of this compound decomposition?

This compound is susceptible to degradation through several pathways:

  • Hydrolysis: Reaction with water or moisture is a primary degradation pathway, leading to the formation of N-butylamine, carbon dioxide, and hydrochloric acid. This reaction can be catalyzed by both acids and bases.

  • Thermal Decomposition: Elevated temperatures can induce decomposition, potentially leading to the formation of butyl chloride, carbon dioxide, and other byproducts. Upon burning, toxic fumes such as hydrogen chloride and phosgene may be produced.[1]

  • Photochemical Decomposition: Exposure to light, particularly UV radiation, can initiate radical chain reactions, leading to the cleavage of the N-Cl bond and subsequent degradation.

2. What are the recommended storage conditions for this compound?

To minimize decomposition, this compound should be stored under the following conditions:

Parameter Recommendation
Temperature Cool (2-8 °C), in a refrigerator designated for flammable materials.[2]
Atmosphere Under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen.[2]
Light In an amber or opaque container to protect from light.
Container Tightly sealed containers made of compatible materials such as glass or Teflon®. Avoid materials that can be attacked by acyl chlorides or HCl, such as certain plastics and metals.

3. What materials are incompatible with this compound?

Avoid contact with the following materials:

  • Water and moisture[3]

  • Strong oxidizing agents[2]

  • Strong bases (e.g., hydroxides, amines)[2]

  • Alcohols

  • Metals that can catalyze decomposition.

4. Are there any stabilizers that can be added to prevent decomposition?

  • Acid Scavengers: To neutralize acidic byproducts like HCl that can catalyze further decomposition, non-nucleophilic bases such as hindered amines (e.g., 2,6-di-tert-butylpyridine) or epoxides could potentially be used.

  • Radical Inhibitors: To mitigate photochemical decomposition, radical scavengers such as butylated hydroxytoluene (BHT) could be considered if compatible with downstream processes.

It is crucial to validate the compatibility and effectiveness of any stabilizer for your specific application before use.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a starting point for developing a GC-MS method to assess the purity of this compound and identify potential degradation products.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split or splitless injection. Due to the thermal lability of the compound, a cool on-column injection or a low injection port temperature (e.g., 150-180 °C) is recommended to prevent on-column decomposition.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • MS Detection: Electron ionization (EI) at 70 eV. Scan range of m/z 35-300.

  • Sample Preparation: Dilute the this compound sample in a dry, inert solvent (e.g., anhydrous hexane or dichloromethane).

  • Expected Results: The parent compound should be observed with its characteristic mass spectrum. Potential degradation products to monitor for include N-butylamine, butyl chloride, and derivatives of these compounds.

Protocol 2: Stability Study Protocol

This protocol outlines a general procedure for evaluating the stability of this compound under various conditions.

  • Sample Preparation: Aliquot the this compound into several vials made of an inert material (e.g., amber glass with PTFE-lined caps).

  • Condition Exposure: Store the vials under different conditions to be tested (e.g., elevated temperature, exposure to light, controlled humidity). Include a control sample stored under recommended conditions (cool, dark, inert atmosphere).

  • Time Points: At specified time intervals (e.g., 0, 1, 2, 4 weeks), remove a vial from each condition.

  • Analysis: Analyze the purity of the sample using a validated analytical method, such as the GC-MS method described above.

  • Data Evaluation: Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.

Visualizations

DecompositionPathways cluster_hydrolysis Hydrolytic Decomposition cluster_thermal Thermal Decomposition cluster_photo Photochemical Decomposition NBNC This compound NBA N-Butylamine NBNC->NBA Hydrolysis CO2_H Carbon Dioxide NBNC->CO2_H HCl_H Hydrochloric Acid NBNC->HCl_H BC Butyl Chloride NBNC->BC Thermal CO2_T Carbon Dioxide NBNC->CO2_T Phosgene Phosgene (in presence of O2) NBNC->Phosgene AmidylRadical N-Butylformamidyl Radical NBNC->AmidylRadical Photochemical ClRadical Chlorine Radical NBNC->ClRadical H2O Moisture (H2O) Heat Heat (Δ) Light Light (hν) Products Further Products AmidylRadical->Products ClRadical->Products

Caption: Potential decomposition pathways of this compound.

ExperimentalWorkflow start Start: Stored this compound troubleshoot Observe Degradation or Inconsistent Results start->troubleshoot check_storage Verify Storage Conditions (Temp, Light, Inert Gas) troubleshoot->check_storage Yes analyze_purity Assess Purity (e.g., GC-MS) troubleshoot->analyze_purity No review_handling Review Handling Procedures troubleshoot->review_handling Recurring Issue check_storage->analyze_purity purity_ok Purity Acceptable? analyze_purity->purity_ok use_material Use Material in Experiment purity_ok->use_material Yes purify Purify Material purity_ok->purify No end End use_material->end purify->analyze_purity new_batch Procure New Batch purify->new_batch If purification fails new_batch->start review_handling->end

Caption: Troubleshooting workflow for stored this compound.

References

Troubleshooting guide for incomplete reactions with N-Butyl-N-chloroformamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Butyl-N-chloroformamide.

Troubleshooting Incomplete Reactions

Question: My reaction with this compound is incomplete. What are the potential causes and how can I troubleshoot this issue?

Answer:

Incomplete reactions with this compound can stem from several factors, ranging from reagent quality to reaction conditions. Below is a systematic guide to help you identify and resolve the issue.

Troubleshooting Workflow

The following diagram outlines a general workflow for troubleshooting incomplete acylation reactions.

Troubleshooting_Workflow cluster_Initial_Check Initial Checks cluster_Condition_Optimization Condition Optimization cluster_Analysis_and_Purification Analysis and Workup cluster_Resolution Resolution Start Incomplete Reaction Observed Reagent_Quality Verify Reagent Purity and Stability Start->Reagent_Quality Reaction_Setup Check Reaction Setup (Moisture, Atmosphere) Reagent_Quality->Reaction_Setup Stoichiometry Adjust Stoichiometry (Increase Chloroformamide) Reaction_Setup->Stoichiometry Concentration Modify Concentration Stoichiometry->Concentration Monitoring Monitor Reaction Progress (TLC, LC-MS, NMR) Stoichiometry->Monitoring Temperature Optimize Temperature Concentration->Temperature Concentration->Monitoring Solvent Screen Different Solvents Temperature->Solvent Temperature->Monitoring Base Evaluate Base Type and Amount Solvent->Base Solvent->Monitoring Base->Monitoring Base->Monitoring Side_Reactions Identify Potential Side Products Monitoring->Side_Reactions Purification Optimize Purification Method Side_Reactions->Purification Success Reaction Complete Purification->Success

Caption: Troubleshooting workflow for incomplete reactions.

Frequently Asked Questions (FAQs)

Reagent and Reaction Setup

Q1: How can I ensure the quality of my this compound?

A1: this compound is susceptible to hydrolysis. It is crucial to use a freshly opened bottle or a properly stored reagent. To check for degradation, you can analyze the reagent by ¹H NMR to look for signals corresponding to the parent compound and potential degradation products like butylamine hydrochloride.

Q2: What is the impact of moisture on the reaction?

A2: Moisture will readily react with this compound, leading to its decomposition and the formation of butylamine and hydrochloric acid. This side reaction consumes the reagent and reduces the yield of your desired product. Therefore, all glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Reaction Conditions

Q3: What is the optimal stoichiometry for the reaction?

A3: A slight excess of this compound (1.1 to 1.5 equivalents) is often used to ensure the complete consumption of the amine. However, the optimal ratio can depend on the specific amine used. A good starting point is a 1.2:1 molar ratio of this compound to the amine.

Q4: How does temperature affect the reaction?

A4: The reaction is typically performed at low temperatures (0 °C to room temperature) to control the reaction rate and minimize side reactions. Starting the reaction at 0 °C and then allowing it to slowly warm to room temperature is a common practice. For less reactive amines, gentle heating may be required, but this should be done cautiously as it can also promote the degradation of the chloroformamide.

Q5: Which solvent should I use?

A5: Aprotic solvents are generally used for these reactions. Dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and acetonitrile are common choices. The choice of solvent can influence the solubility of the reactants and the reaction rate. It is advisable to perform small-scale trials to screen for the optimal solvent for your specific substrate.

Q6: Is a base necessary for this reaction?

A6: Yes, a base is typically required to neutralize the hydrochloric acid (HCl) that is generated during the reaction. The accumulation of HCl can protonate the starting amine, rendering it unreactive. Common bases include tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate. The choice of base can be critical, as sterically hindered bases like DIPEA can sometimes be advantageous in minimizing side reactions.

Side Reactions and Purification

Q7: What are the common side reactions?

A7: Besides the hydrolysis of this compound, other potential side reactions include the formation of ureas (if the starting amine is primary and reacts with the carbamate product) and over-alkylation if the reaction conditions are not well-controlled. The following diagram illustrates the main reaction and a key side reaction.

Reaction_Pathway cluster_Reactants Reactants cluster_Products Products cluster_Side_Reaction Side Reaction Amine R-NH2 (Amine) Carbamate R-NH-CO-N(H)Bu (Carbamate Product) Amine->Carbamate Desired Reaction HCl HCl Chloroformamide Bu-N(CO)Cl (this compound) Chloroformamide->Carbamate Decomposition Bu-NH2 + CO2 + HCl Chloroformamide->Decomposition Hydrolysis Water H2O (Moisture) Water->Decomposition

Caption: Desired reaction pathway and a common side reaction.

Q8: How can I monitor the progress of the reaction?

A8: The reaction progress can be monitored by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy.[1] Taking aliquots from the reaction mixture at regular intervals and analyzing them will help determine when the reaction has gone to completion.

Q9: What are the best methods for purifying the product?

A9: The purification method will depend on the properties of the carbamate product. Common techniques include:

  • Aqueous workup: To remove the hydrochloride salt of the base and any unreacted starting materials.

  • Extraction: With an appropriate organic solvent.

  • Column chromatography: On silica gel to separate the product from any remaining impurities.

Quantitative Data Summary

The following table provides a general overview of typical reaction parameters. The optimal conditions will vary depending on the specific substrates used.

ParameterRecommended RangeNotes
Stoichiometry (Chloroformamide:Amine) 1.1:1 to 1.5:1A slight excess of the chloroformamide is generally preferred.
Concentration 0.1 M to 1.0 MMore dilute conditions can sometimes minimize side reactions.
Temperature 0 °C to 25 °CLower temperatures are often used initially to control the reaction.
Reaction Time 1 to 24 hoursMonitor by TLC, LC-MS, or NMR to determine completion.
Base (Equivalents to Amine) 1.1 to 2.0Ensure enough base is present to neutralize the generated HCl.

Experimental Protocols

General Protocol for the Reaction of an Amine with this compound
  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) and a suitable base (e.g., triethylamine, 1.5 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane).

  • Addition of Chloroformamide: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.2 eq.) in the same anhydrous solvent dropwise over 10-15 minutes.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

References

Technical Support Center: Managing Exothermic Reactions with N-Butyl-N-chloroformamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-Butyl-N-chloroformamide. The information is designed to help manage the exothermic nature of reactions involving this reagent, ensuring safer and more controlled experimental outcomes.

Troubleshooting Guide

Issue: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)

Question Answer
What are the immediate steps to take if a reaction with this compound shows signs of thermal runaway? 1. Cease addition of all reagents immediately. 2. Ensure adequate cooling: If not already in place, immerse the reaction vessel in an ice/water or dry ice/acetone bath. 3. Increase stirring speed: This improves heat transfer to the cooling bath. 4. If the reaction is still accelerating, consider a quench: Slowly add a pre-cooled, appropriate quenching agent (see quenching protocols below). 5. Alert personnel and evacuate the immediate area if the reaction cannot be brought under control.
What are the likely causes of a thermal runaway? - Too rapid addition of this compound: This is the most common cause, leading to heat generation that outpaces the cooling capacity. - Inadequate cooling: Insufficient cooling bath volume, poor heat transfer, or a malfunctioning cooling system. - Incorrect solvent choice: A solvent with a low boiling point can vaporize, increasing pressure and reducing heat dissipation. - High concentration of reagents: More concentrated reactants lead to a faster reaction rate and greater heat output per unit volume.
How can I prevent thermal runaway in the future? - Slow, controlled addition: Use a syringe pump or a dropping funnel for slow, continuous addition of this compound. - Pre-cool the reaction mixture: Ensure the initial reaction mixture is at the target temperature before starting the addition. - Use an adequate cooling bath: The cooling bath should be large enough to absorb the expected heat of reaction without a significant temperature increase. - Dilute reaction conditions: Working at lower concentrations can help to moderate the reaction rate.

Issue: Reaction Not Initiating or Sluggish

Question Answer
I've started the addition of this compound, but the temperature is not increasing as expected. What should I do? 1. Pause the addition of this compound. An accumulation of unreacted reagent can lead to a sudden, violent exotherm if the reaction initiates later. 2. Check the temperature of the reaction mixture and the cooling bath. Ensure the cooling is not too aggressive, potentially inhibiting the reaction. 3. Verify the quality of the reagents. Ensure that the starting materials are pure and that the this compound has not degraded.
What could be the cause of a sluggish reaction? - Low reaction temperature: The reaction may have a higher activation energy than anticipated. - Poor mixing: Inefficient stirring can lead to localized reagent concentrations and an overall slow reaction rate. - Reagent degradation: this compound can be sensitive to moisture.

Frequently Asked Questions (FAQs)

Question Answer
What is the expected heat of reaction when using this compound? While specific calorimetric data for this compound is not readily available, data from analogous N-chloro compounds suggest that reactions can be significantly exothermic. For example, the formation of N-chloromorpholine from morpholine and sodium hypochlorite has a heat of reaction of approximately -73.4 kJ·mol⁻¹[1]. Reactions of this compound with nucleophiles are expected to be similarly energetic.
What are the decomposition hazards of this compound? This compound is a carbamoyl chloride. Carbamoyl chlorides are known to be moisture-sensitive and can decompose in the presence of water.[2] While specific thermal decomposition data for this compound is limited, related compounds like n-butyl chloroformate are known to decompose exothermically in water.[3]
What are suitable solvents for reactions with this compound? Choose a solvent that is inert to the reactants and has a boiling point high enough to accommodate any potential temperature increases. Aprotic solvents such as dichloromethane, tetrahydrofuran, or toluene are often suitable.
How should I quench a reaction containing unreacted this compound? A controlled quench is crucial. A common method is the slow addition of a pre-cooled nucleophilic scavenger, such as a secondary amine (e.g., diethylamine or morpholine) in an inert solvent. The quench should be performed at a low temperature (e.g., 0 °C or below) with efficient stirring.
What personal protective equipment (PPE) should be worn? Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a flame-retardant lab coat. Work in a well-ventilated fume hood.

Quantitative Data

Table 1: Physical and Thermal Properties of this compound and Related Compounds

PropertyValueCompound
Molecular Weight135.59 g/mol This compound
Heat of Reaction (Formation)-73.4 kJ·mol⁻¹N-chloromorpholine[1]

Note: The heat of reaction for N-chloromorpholine formation is provided as an estimate for the potential exothermicity of reactions involving N-chloroamides.

Experimental Protocols

Protocol 1: Controlled Addition of this compound

  • Setup: Assemble a reaction flask equipped with a magnetic stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel or syringe pump. The flask should be placed in a cooling bath (e.g., ice/water or dry ice/acetone).

  • Initial Charge: Charge the reaction flask with the substrate and solvent.

  • Cooling: Cool the reaction mixture to the desired initial temperature (e.g., 0 °C).

  • Reagent Preparation: Prepare a solution of this compound in an appropriate anhydrous solvent.

  • Slow Addition: Add the this compound solution dropwise or via syringe pump to the cooled, stirred reaction mixture.

  • Temperature Monitoring: Continuously monitor the internal temperature of the reaction. Adjust the addition rate to maintain the desired temperature range.

  • Completion: After the addition is complete, continue to stir the reaction at the set temperature for the desired time, monitoring for any temperature changes.

Protocol 2: Quenching of a Reaction Mixture Containing this compound

  • Preparation: Prepare a quenching solution of a suitable nucleophile (e.g., diethylamine) in an anhydrous solvent and cool it to 0 °C.

  • Cooling: Ensure the reaction mixture to be quenched is cooled to a low temperature (e.g., 0 °C) in an ice bath.

  • Slow Addition: Slowly add the quenching solution to the stirred reaction mixture.

  • Monitoring: Monitor the temperature of the reaction mixture during the quench. If a significant exotherm is observed, pause the addition until the temperature subsides.

  • Completion: Once the addition of the quenching solution is complete, allow the mixture to slowly warm to room temperature while stirring.

Visualizations

Exothermic_Reaction_Workflow Experimental Workflow for Managing Exothermic Reactions cluster_prep Preparation cluster_reaction Reaction cluster_quench Quenching A Assemble and cool reactor B Charge substrate and solvent A->B D Slowly add this compound B->D C Prepare this compound solution C->D E Monitor temperature continuously D->E Exothermic Reaction F Maintain target temperature E->F F->E G Cool reaction mixture F->G Reaction Complete H Slowly add quenching agent G->H

Caption: A flowchart of the experimental workflow for safely managing exothermic reactions.

Troubleshooting_Logic Troubleshooting Logic for Temperature Spikes Start Temperature Spike Detected Stop_Addition Cease Reagent Addition Start->Stop_Addition Enhance_Cooling Increase Cooling Stop_Addition->Enhance_Cooling Increase_Stirring Increase Stirring Speed Enhance_Cooling->Increase_Stirring Check_Control Is Temperature Controlled? Increase_Stirring->Check_Control Quench Initiate Quench Protocol Check_Control->Quench No Continue_Monitoring Continue Monitoring Check_Control->Continue_Monitoring Yes Evacuate Evacuate Area Quench->Evacuate If Uncontrolled

References

Impact of base selection on N-Butyl-N-chloroformamide reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Butyl-N-chloroformamide. The information focuses on the critical impact of base selection on reaction outcomes, particularly in the synthesis of substituted ureas.

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving this compound and offers potential solutions.

Issue Potential Cause Recommended Action
Low or No Product Yield Inappropriate Base Selection: The base may be too weak to effectively neutralize the HCl generated, leading to the protonation of the amine nucleophile and halting the reaction. Alternatively, a highly nucleophilic base may be reacting directly with the this compound.Select a base with a pKa high enough to deprotonate the ammonium salt formed during the reaction. For sensitive substrates, consider using a non-nucleophilic, sterically hindered base such as Diisopropylethylamine (DIPEA) to prevent side reactions.
Presence of Moisture: this compound is sensitive to moisture and can hydrolyze, reducing the amount of active reagent available for the desired reaction.Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
Incorrect Stoichiometry: An insufficient amount of the amine or base will result in incomplete conversion of the this compound.Carefully check the stoichiometry of all reactants. It is common to use a slight excess of the amine and at least one equivalent of the base.
Formation of Unexpected Side Products Nucleophilic Attack by the Base: Non-hindered tertiary amines, such as triethylamine or pyridine, can act as nucleophiles and attack the electrophilic carbonyl carbon of this compound. This can lead to the formation of unstable intermediates that may decompose or react further to generate impurities.Switch to a sterically hindered, non-nucleophilic base like Diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are too bulky to readily attack the chloroformamide but are effective at scavenging protons.
Reaction Temperature Too High: Elevated temperatures can promote decomposition of the this compound or the desired product, as well as favor the formation of side products.Perform the reaction at a lower temperature. Typically, the amine and base are mixed first and cooled in an ice bath before the dropwise addition of this compound.
Reaction is Sluggish or Does Not Go to Completion Insufficiently Basic Catalyst: In some cases, particularly with less reactive amines, a more potent catalyst may be required to facilitate the reaction.While common organic bases are primarily for acid scavenging, certain nucleophilic bases like pyridine can also act as catalysts by forming a highly reactive carbamoylpyridinium salt intermediate. However, this should be carefully considered as it can also lead to side products.
Poor Solubility of Reactants: If one or more of the reactants are not fully dissolved in the chosen solvent, the reaction rate will be significantly reduced.Select a solvent in which all reactants are soluble. Common solvents for these reactions include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile. Gentle warming may be necessary in some cases, but the risk of thermal decomposition should be considered.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a base in reactions with this compound?

A1: The primary role of the base is to act as an acid scavenger. In the reaction of this compound with a primary or secondary amine to form a urea, one equivalent of hydrochloric acid (HCl) is produced. The base neutralizes this HCl, preventing it from protonating the amine nucleophile. If the amine is protonated, it is no longer nucleophilic and the reaction will stop.

Q2: How do I choose the right base for my reaction?

A2: The choice of base depends on the specific requirements of your reaction. Here is a general guideline:

Base Type Examples When to Use Potential Issues
Sterically Hindered, Non-Nucleophilic Diisopropylethylamine (DIPEA), 2,6-LutidineWhen you want to avoid side reactions where the base itself attacks the this compound. This is the safest choice for ensuring the formation of the desired urea.May be less effective as catalysts if a catalytic effect is desired.
Non-Hindered, Nucleophilic Triethylamine (TEA), PyridineWhen a catalytic effect is desired in addition to acid scavenging. Pyridine, for example, can form a highly reactive intermediate.Can react with this compound, leading to the formation of side products and potentially lowering the yield of the desired urea.
Inorganic Bases Potassium Carbonate (K₂CO₃), Sodium Bicarbonate (NaHCO₃)In biphasic reaction conditions or with specific substrates where an organic base might be problematic.Generally have lower solubility in organic solvents, which can lead to slower reaction rates.

Q3: Can I use an excess of my primary or secondary amine as the base?

A3: While it is possible to use two equivalents of the reacting amine (one to react and one to act as the base), it is generally not recommended. This approach consumes your valuable amine and can make product purification more challenging. Using a separate, non-nucleophilic tertiary amine base is often a cleaner and more efficient method.

Q4: What are the signs that my base is interfering with the reaction?

A4: The presence of unexpected spots on a Thin Layer Chromatography (TLC) analysis of your reaction mixture is a primary indicator. If you are using a nucleophilic base like triethylamine or pyridine and observe significant side product formation, it is likely that the base is reacting with your this compound. In such cases, switching to a sterically hindered base like DIPEA is advisable.

Experimental Protocols

General Protocol for the Synthesis of a Disubstituted Urea using a Non-Nucleophilic Base
  • Preparation: Under an inert atmosphere (nitrogen or argon), add the primary or secondary amine (1.0 eq.) and anhydrous dichloromethane (DCM) to a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Base: Add Diisopropylethylamine (DIPEA) (1.1 eq.) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of this compound: Slowly add this compound (1.05 eq.) dropwise to the cooled, stirring solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Impact of Base Selection

The choice of base dictates the reaction pathway. A non-nucleophilic, sterically hindered base will primarily facilitate the desired urea formation, while a nucleophilic base can lead to an alternative pathway involving the formation of a reactive intermediate.

G cluster_0 Desired Pathway with Non-Nucleophilic Base cluster_1 Side Pathway with Nucleophilic Base Chloroformamide This compound Urea Substituted Urea (Desired Product) Chloroformamide->Urea + R₂NH Amine R₂NH Base_NonNuc DIPEA (Hindered Base) Salt_NonNuc DIPEA·HCl Base_NonNuc->Salt_NonNuc + HCl Chloroformamide_2 This compound Intermediate Carbamoylpyridinium Salt (Reactive Intermediate) Chloroformamide_2->Intermediate + Pyridine Base_Nuc Pyridine (Nucleophilic Base) Side_Products Side Products Intermediate->Side_Products

Caption: Reaction pathways with different base types.

The diagram above illustrates the two potential pathways. The desired pathway, using a non-nucleophilic base like DIPEA, leads directly to the formation of the substituted urea. In contrast, a nucleophilic base like pyridine can react with the this compound to form a reactive intermediate, which may then lead to the formation of undesired side products.

G cluster_workflow Experimental Workflow start Start dissolve Dissolve Amine in Anhydrous Solvent start->dissolve add_base Add Base (e.g., DIPEA) dissolve->add_base cool Cool to 0 °C add_base->cool add_chloroformamide Add this compound (dropwise) cool->add_chloroformamide react Stir at RT (Monitor by TLC) add_chloroformamide->react workup Aqueous Work-up react->workup purify Column Chromatography workup->purify product Pure Urea Product purify->product

Caption: General experimental workflow for urea synthesis.

This workflow diagram provides a step-by-step overview of a typical experimental procedure for the synthesis of substituted ureas using this compound, emphasizing the key steps for a successful reaction.

Solvent effects on the efficiency of N-Butyl-N-chloroformamide reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Butyl-N-chloroformamide. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

A1: this compound is primarily used as a reagent for the synthesis of N,N-disubstituted carbamates. It readily reacts with nucleophiles, such as amines and alcohols, to form a carbamate linkage. This functionality is prevalent in many biologically active molecules and is a key component in various pharmaceuticals and agrochemicals.

Q2: What is the general reaction mechanism for the reaction of this compound with a nucleophile?

A2: The reaction proceeds via a nucleophilic acyl substitution mechanism. The nucleophile (e.g., an amine or an alcohol) attacks the electrophilic carbonyl carbon of the chloroformamide. This is followed by the elimination of the chloride leaving group, resulting in the formation of the corresponding carbamate.

Q3: How does the choice of solvent impact the efficiency of the reaction?

A3: The solvent plays a crucial role in influencing the reaction rate and yield. The choice between polar aprotic and polar protic solvents can significantly affect the nucleophilicity of the reacting amine or alcohol. Generally, polar aprotic solvents are preferred for these reactions as they do not solvate the nucleophile as strongly as protic solvents, leaving it more "naked" and reactive.

Q4: What are the common side reactions to be aware of?

A4: Common side reactions include the hydrolysis of this compound in the presence of water, which can lead to the formation of butylamine and carbon dioxide. Additionally, if the nucleophile is a primary or secondary amine, over-alkylation to form a urea derivative is a possibility, although less common under controlled conditions. The choice of solvent can also lead to side reactions if it is not inert under the reaction conditions.

Troubleshooting Guide

Problem 1: Low or no product yield.

Possible Cause Troubleshooting Step
Inactive Nucleophile Ensure the nucleophile is of high purity and free from water. For alcohol nucleophiles, consider converting it to the more nucleophilic alkoxide using a non-nucleophilic base (e.g., sodium hydride).
Poor Solvent Choice If using a polar protic solvent (e.g., ethanol, methanol), switch to a polar aprotic solvent (e.g., THF, DCM, Acetonitrile) to enhance the nucleophilicity of the reactant.
Low Reaction Temperature While the reaction is often performed at room temperature, gentle heating (40-60 °C) may be required for less reactive nucleophiles. Monitor for potential side reactions at elevated temperatures.
Degraded this compound This reagent is sensitive to moisture. Ensure it has been stored under anhydrous conditions. Consider using a freshly opened bottle or purifying the reagent before use.

Problem 2: Formation of multiple products or impurities.

Possible Cause Troubleshooting Step
Presence of Water Rigorously dry all glassware, solvents, and reactants. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Side reaction with solvent Ensure the chosen solvent is inert under the reaction conditions. For example, avoid amine-based solvents that could act as competing nucleophiles.
Thermal Decomposition If heating the reaction, avoid excessively high temperatures which can lead to the decomposition of the starting material or product.

Data Presentation

Table 1: Illustrative Effect of Solvent on the Reaction of this compound with Butylamine

Disclaimer: The following data is illustrative and intended to demonstrate the expected trend in solvent effects. Actual yields may vary based on specific reaction conditions.

SolventSolvent TypeDielectric Constant (ε)Expected Relative Yield (%)
Dichloromethane (DCM)Polar Aprotic9.190-95
Tetrahydrofuran (THF)Polar Aprotic7.585-90
Acetonitrile (MeCN)Polar Aprotic37.580-85
N,N-Dimethylformamide (DMF)Polar Aprotic36.775-80
Ethanol (EtOH)Polar Protic24.540-50
Methanol (MeOH)Polar Protic32.730-40

Experimental Protocols

General Protocol for the Synthesis of an N,N-dialkyl Carbamate using this compound

  • Preparation: Dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of dry nitrogen or in a desiccator.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the amine or alcohol nucleophile (1.0 equivalent).

  • Solvent Addition: Add anhydrous solvent (e.g., Dichloromethane, 5-10 mL per mmol of nucleophile) to dissolve the nucleophile.

  • Base Addition (for alcohol nucleophiles): If the nucleophile is an alcohol, add a non-nucleophilic base such as triethylamine (1.1 equivalents) or pyridine (1.1 equivalents) to the solution.

  • Reagent Addition: Slowly add this compound (1.05 equivalents) to the stirred solution at room temperature. An exotherm may be observed.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dry Glassware react1 Dissolve Nucleophile prep1->react1 prep2 Prepare Anhydrous Solvents prep2->react1 react2 Add Base (optional) react1->react2 react3 Add this compound react2->react3 react4 Monitor Reaction (TLC/LC-MS) react3->react4 workup1 Quench Reaction react4->workup1 workup2 Extraction workup1->workup2 workup3 Drying & Concentration workup2->workup3 purify Column Chromatography workup3->purify

Figure 1. General experimental workflow for carbamate synthesis.

solvent_effects cluster_protic Polar Protic Solvent cluster_aprotic Polar Aprotic Solvent Nu_protic Nucleophile H_bond1 δ+ Nu_protic->H_bond1 H_bond2 δ+ Nu_protic->H_bond2 H_bond3 δ+ Nu_protic->H_bond3 H_bond4 δ+ Nu_protic->H_bond4 label_protic Solvated & Less Reactive Nu_aprotic Nucleophile label_aprotic 'Naked' & More Reactive

Removing unreacted N-Butyl-N-chloroformamide from the reaction mixture

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of unreacted N-Butyl-N-chloroformamide from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: My reaction is complete, but I suspect there is unreacted this compound remaining. What are the potential consequences?

A1: Residual this compound can interfere with subsequent reaction steps, complicate product purification, and potentially lead to the formation of undesired byproducts. As a reactive electrophile, it can react with nucleophilic functional groups on your desired product or other reagents, reducing your yield and introducing impurities that may be difficult to remove.

Q2: What are the primary methods for removing unreacted this compound?

A2: The most common strategies involve quenching the unreacted this compound by converting it into a more easily removable derivative. The primary methods include:

  • Aqueous Hydrolysis: Quenching with water or an aqueous basic solution to hydrolyze the chloroformamide to N-butylamine, carbon dioxide, and hydrochloric acid.

  • Amine Quenching: Reacting it with a primary or secondary amine to form a stable and typically more polar urea derivative, which can be easily separated.

  • Scavenger Resins: Using a polymer-supported amine or other nucleophilic resin to covalently bind and remove the unreacted chloroformamide by simple filtration.

Q3: How do I choose the best removal method for my specific reaction?

A3: The choice of method depends on the stability of your desired product to the quenching conditions and the nature of the impurities.

  • If your product is stable to aqueous base, aqueous hydrolysis is a simple and cost-effective method.

  • If your product is sensitive to water or base, amine quenching with a volatile amine or an amine that forms an easily separable urea is a good alternative.

  • For sensitive products or when minimal workup is desired, scavenger resins offer a clean and efficient solution, although they can be more expensive.

The flowchart below provides a decision-making guide:

G start Unreacted this compound in reaction mixture product_stability Is the desired product stable to aqueous base? start->product_stability aqueous_quench Use Aqueous Hydrolysis (e.g., aq. NaHCO3, NaOH) product_stability->aqueous_quench Yes amine_quench_q Is a simple amine suitable? (consider volatility and urea solubility) product_stability->amine_quench_q No end Proceed to Workup aqueous_quench->end simple_amine Use Amine Quenching (e.g., ammonia, diethylamine) amine_quench_q->simple_amine Yes scavenger_resin Use Scavenger Resin (e.g., polymer-bound amine) amine_quench_q->scavenger_resin No simple_amine->end scavenger_resin->end

Figure 1. Decision tree for selecting a removal method.

Q4: I've quenched the reaction. How can I confirm that all the this compound has been removed?

A4: Several analytical techniques can be used to detect residual this compound. A common approach is to monitor the disappearance of the starting material using:

  • Thin Layer Chromatography (TLC): If this compound is UV active or can be visualized with a suitable stain, TLC can provide a quick qualitative assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for detecting volatile and semi-volatile compounds. You may need to derivatize the compound for better detection.

  • High-Performance Liquid Chromatography (HPLC): If the compound has a chromophore, HPLC with UV detection is a suitable quantitative method.

It is recommended to develop an analytical method before performing the reaction to accurately track the consumption of the chloroformamide.

Troubleshooting Guides

Issue 1: Incomplete Quenching with Aqueous Base
Symptom Possible Cause Troubleshooting Steps
Residual chloroformamide detected after aqueous workup.Insufficient base or reaction time.Increase the stoichiometry of the base (e.g., use 2-3 equivalents). Increase the reaction time and/or temperature (if your product is stable). Ensure vigorous stirring to promote mixing of the organic and aqueous phases.
Low solubility of the chloroformamide in the aqueous phase.Add a phase-transfer catalyst to facilitate the reaction between the organic-soluble chloroformamide and the aqueous base.
The reaction mixture is too acidic.Ensure the pH of the aqueous phase remains basic throughout the quench by using a stronger base or adding it portion-wise.
Issue 2: Difficult Removal of Urea Byproduct after Amine Quenching
Symptom Possible Cause Troubleshooting Steps
Urea derivative co-elutes with the product during chromatography.The polarity of the urea is too similar to the product.Choose a quenching amine that will form a urea with significantly different polarity. For example, use a more polar amine to create a more polar urea that will remain in the aqueous layer during extraction, or a much less polar amine if your product is very polar.
Urea precipitates from the reaction mixture.Low solubility of the formed urea in the reaction solvent.Use a quenching amine that forms a more soluble urea. Alternatively, after quenching, perform a filtration to remove the precipitated urea before proceeding with the workup.
Issue 3: Inefficient Scavenging with Polymer-Bound Resins
Symptom Possible Cause Troubleshooting Steps
Residual chloroformamide remains after treatment with a scavenger resin.Insufficient amount of scavenger resin.Increase the equivalents of the scavenger resin used. A common starting point is 3-5 equivalents relative to the theoretical excess of the chloroformamide.
Short contact time.Increase the stirring time of the reaction mixture with the scavenger resin. Monitor the progress by TLC or another analytical method.
Poor swelling of the resin in the reaction solvent.Choose a scavenger resin that is compatible with your reaction solvent. Consult the manufacturer's specifications for recommended solvents.

Experimental Protocols

Protocol 1: Aqueous Hydrolysis
  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1 M solution of sodium hydroxide (NaOH) while stirring vigorously. A typical starting point is 2-3 equivalents of base relative to the initial amount of this compound.

  • Allow the mixture to warm to room temperature and continue stirring for 1-2 hours.

  • Monitor the disappearance of the this compound by TLC or another suitable analytical method.

  • Once the reaction is complete, separate the organic and aqueous layers.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Protocol 2: Amine Quenching
  • Cool the reaction mixture to 0 °C.

  • Slowly add a solution of a suitable amine (e.g., 2 M ammonia in methanol or a 10% solution of diethylamine in the reaction solvent). Use 2-3 equivalents of the amine.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Monitor the reaction progress.

  • Proceed with a standard aqueous workup to remove the urea byproduct and excess amine. The choice of aqueous wash (e.g., dilute acid, water, brine) will depend on the properties of the formed urea.

Protocol 3: Scavenger Resin
  • To the reaction mixture, add a polymer-bound amine scavenger resin (typically 3-5 equivalents based on the excess chloroformamide).

  • Stir the suspension at room temperature. The required time can range from 1 to 24 hours, depending on the resin and the specific conditions.

  • Monitor the disappearance of the chloroformamide from the solution phase.

  • Once the scavenging is complete, filter the reaction mixture to remove the resin.

  • Wash the resin with a small amount of the reaction solvent.

  • Combine the filtrate and washes and concentrate under reduced pressure.

Data Presentation

The following table summarizes the key parameters for the different removal methods. The values for this compound are estimated based on the properties of similar compounds.

Parameter Aqueous Hydrolysis Amine Quenching Scavenger Resin
Reagent aq. NaHCO₃, aq. NaOHAmmonia, Diethylamine, etc.Polymer-bound amine
Stoichiometry (Equivalents) 2 - 32 - 33 - 5
Typical Reaction Time 1 - 2 hours30 - 60 minutes1 - 24 hours
Byproduct N-butylamine, CO₂, HClSubstituted UreaResin-bound urea
Workup Complexity ModerateModerate to HighLow
Cost LowLow to ModerateHigh

Experimental Workflow

The general workflow for handling a reaction containing unreacted this compound is depicted below.

G start Reaction Completion check_residual Analytical Check for Residual Chloroformamide (TLC, GC-MS, HPLC) start->check_residual quench Select and Perform Quenching Method check_residual->quench Detected workup Aqueous Workup and Extraction check_residual->workup Not Detected quench->workup purification Product Purification (e.g., Chromatography, Recrystallization) workup->purification end Isolated Product purification->end

Figure 2. General experimental workflow.

Validation & Comparative

N-Butyl-N-chloroformamide: A Comparative Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of peptide synthesis, the choice of a coupling reagent is paramount to achieving high yields, purity, and minimizing side reactions. While a variety of well-established coupling reagents dominate the field, this guide explores the potential utility of N-Butyl-N-chloroformamide and provides a comparative perspective against commonly employed alternatives.

It is important to note that this compound is not a widely documented coupling reagent in the scientific literature for peptide synthesis. Therefore, the information presented here is based on the inferred reactivity of its functional groups and should be considered theoretical. Direct experimental validation is necessary to confirm its efficacy and performance.

Theoretical Performance and Comparison

Based on its chemical structure, this compound can be classified as a chloroformate derivative. Chloroformates are known to react with carboxylic acids to form mixed anhydrides, which are activated intermediates susceptible to nucleophilic attack by an amine, leading to amide bond formation.

A comparative overview of this compound with standard coupling reagents is presented below, with the understanding that the data for this compound is hypothetical and requires experimental verification.

Coupling ReagentReagent ClassProposed Active IntermediateTheoretical AdvantagesTheoretical Disadvantages
This compound ChloroformateMixed AnhydridePotentially cost-effective; Simple activation step.Potential for side reactions; Stability and handling concerns (N-chloro compounds can be reactive); Lack of established protocols and performance data.
HATU Uronium SaltOAt-active esterHigh coupling efficiency; Low racemization; Suitable for hindered amino acids.[1]Higher cost; Potential for guanidinylation side reaction if used in excess.[1]
PyBOP Phosphonium SaltOBt-active esterHigh coupling efficiency; Rapid reactions; Byproducts are less hazardous than BOP.[1]Higher cost; Byproduct removal can be challenging.
DCC/DIC CarbodiimideO-acylisoureaCost-effective; Widely used.[2]Formation of insoluble urea byproduct (DCC); Potential for racemization (can be suppressed with additives like HOBt).[1][2]
EDC CarbodiimideO-acylisoureaWater-soluble, allowing for easy byproduct removal by extraction.Potential for racemization.

Proposed Experimental Protocols

The following are generalized, hypothetical protocols for peptide coupling. The protocol for this compound is proposed based on the general reactivity of chloroformates and has not been experimentally validated.

Hypothetical Protocol for Peptide Coupling using this compound (Solution-Phase)
  • Activation of Carboxylic Acid:

    • Dissolve the N-protected amino acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1 equivalent) to the solution.

    • Slowly add this compound (1 equivalent) to the reaction mixture while maintaining the temperature at 0°C.

    • Stir the reaction mixture at 0°C for 30-60 minutes to allow for the formation of the mixed anhydride.

  • Coupling with Amine:

    • In a separate flask, dissolve the amino acid ester hydrochloride or the free amine (1 equivalent) in the same anhydrous solvent.

    • If using the hydrochloride salt, add a non-nucleophilic base (1 equivalent) to neutralize it.

    • Slowly add the amine solution to the pre-activated mixed anhydride solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude peptide by column chromatography.

Standard Protocol for Peptide Coupling using HATU (Solid-Phase)
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in a suitable solvent like dimethylformamide (DMF).

  • Fmoc-Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents), HATU (3-5 equivalents), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

    • Add this activation mixture to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: After a negative Kaiser test, wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid with scavengers) to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Process

To better understand the workflows and proposed mechanisms, the following diagrams are provided.

Peptide_Coupling_Workflow cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification Carboxylic_Acid N-Protected Amino Acid Activated_Intermediate Activated Intermediate (Mixed Anhydride) Carboxylic_Acid->Activated_Intermediate Coupling_Reagent Coupling Reagent (e.g., this compound) Coupling_Reagent->Activated_Intermediate Base Base Base->Activated_Intermediate Peptide_Bond Dipeptide (Peptide Bond Formed) Activated_Intermediate->Peptide_Bond Amine_Component Amine Component (Amino Acid Ester) Amine_Component->Peptide_Bond Workup Aqueous Work-up Peptide_Bond->Workup Purification Chromatography Workup->Purification Final_Product Purified Peptide Purification->Final_Product

Caption: General workflow for solution-phase peptide coupling.

Proposed_Mechanism RCOOH R-COOH (N-Protected Amino Acid) Carboxylate R-COO⁻ RCOOH->Carboxylate + Base NBCF Bu-N(Cl)COCl (this compound) Base Base R_NH2 R'-NH2 (Amine) Mixed_Anhydride R-CO-O-CO-N(Cl)Bu (Mixed Anhydride) Carboxylate->Mixed_Anhydride + NBCF - Cl⁻ Tetrahedral_Int Tetrahedral Intermediate Mixed_Anhydride->Tetrahedral_Int + R'-NH2 Peptide R-CO-NH-R' (Peptide) Tetrahedral_Int->Peptide Byproduct1 Bu-N(Cl)COOH Tetrahedral_Int->Byproduct1 Byproduct2 CO2 + Bu-NHCl Byproduct1->Byproduct2 (unstable, decomposes)

Caption: Proposed mechanism for this compound mediated amide bond formation.

Conclusion

While this compound presents a theoretically plausible option as a coupling reagent for peptide synthesis through the formation of a mixed anhydride intermediate, the lack of empirical data makes it a high-risk, exploratory choice. Established reagents like HATU, PyBOP, and carbodiimides offer well-documented protocols, predictable performance, and extensive community support. Researchers considering this compound should be prepared to undertake significant optimization and characterization efforts to validate its efficacy and safety for their specific applications. For routine and critical peptide synthesis, reliance on proven coupling reagents is strongly recommended.

References

The Uncharted Territory of N-Butyl-N-chloroformamide in Amide Bond Synthesis: A Comparative Analysis Against DCC/EDC Remains Elusive

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, a direct comparison of N-Butyl-N-chloroformamide with the widely-used coupling reagents N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amide bond formation could not be compiled. The requisite experimental data to objectively evaluate its performance, including reaction yields, purity of products, and detailed protocols, is not publicly available. This notable absence from the scientific record suggests that this compound is not a commonly employed reagent for this critical transformation in organic and medicinal chemistry.

While information on the carbodiimide-based coupling agents DCC and EDC is abundant, detailing their mechanisms, advantages, and drawbacks, similar information for this compound is conspicuously missing. DCC is a well-established reagent, particularly in solution-phase peptide synthesis, known for its efficiency and the formation of an insoluble N,N'-dicyclohexylurea (DCU) byproduct that can be readily removed by filtration. EDC, on the other hand, offers the significant advantage of producing a water-soluble urea byproduct, simplifying purification in a broader range of solvents and making it a preferred choice for aqueous-based reactions and bioconjugation.

The general class of chloroformates, to which this compound belongs, is known to react with carboxylic acids to form mixed anhydrides. These activated intermediates can then react with amines to form the desired amide bond. One such example is the use of isobutyl chloroformate (IBCF) in the "mixed anhydride method" of peptide synthesis. However, a detailed experimental comparison of a specific dialkyl-substituted chloroformamide like this compound against the established carbodiimides remains uninvestigated in the available literature.

Without comparative experimental data, a quantitative analysis of the potential advantages of this compound, such as reaction kinetics, suppression of side reactions (e.g., racemization), and ease of purification, cannot be performed. Furthermore, the development of detailed experimental protocols and illustrative diagrams of reaction pathways or workflows, as requested, is contingent on the availability of this foundational scientific information.

The Established Landscape: DCC and EDC at a Glance

For clarity, the well-understood mechanisms and characteristics of DCC and EDC are summarized below.

DCC (N,N'-Dicyclohexylcarbodiimide)

DCC is a potent dehydrating agent that activates a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the amide bond and the insoluble DCU byproduct.

Reaction Workflow for DCC-mediated Amide Synthesis

DCC_Workflow CarboxylicAcid Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea Activation DCC DCC DCC->O_Acylisourea Amide Amide Product O_Acylisourea->Amide Nucleophilic Attack DCU DCU (insoluble) O_Acylisourea->DCU Byproduct Formation Amine Amine Amine->Amide

A simplified workflow for DCC-mediated amide bond formation.

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

Similar to DCC, EDC activates carboxylic acids. Its key advantage lies in the water solubility of both the reagent and its urea byproduct, which allows for easy removal by aqueous extraction during the reaction workup. This property is particularly beneficial in solid-phase peptide synthesis and for the modification of biomolecules in aqueous buffers.

Reaction Workflow for EDC-mediated Amide Synthesis

EDC_Workflow CarboxylicAcid Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea Activation EDC EDC EDC->O_Acylisourea Amide Amide Product O_Acylisourea->Amide Nucleophilic Attack EDU EDU (water-soluble) O_Acylisourea->EDU Byproduct Formation Amine Amine Amine->Amide

A simplified workflow for EDC-mediated amide bond formation.

Due to the lack of available data for this compound, a direct and meaningful comparison with these established reagents is not possible at this time. The scientific community awaits further research to potentially uncover the utility of this and other novel coupling reagents.

A Comparative Guide to Spectroscopic Validation of Amides Synthesized with N-Butyl-N-chloroformamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of amides is a cornerstone of organic and medicinal chemistry, fundamental to the creation of peptides, pharmaceuticals, and advanced materials. The choice of activating agent for the carboxylic acid moiety is critical, influencing reaction conditions, substrate scope, and overall efficiency. This guide provides a comparative analysis of a proposed amide synthesis route utilizing N-Butyl-N-chloroformamide against the well-established Schotten-Baumann reaction employing an acyl chloride. The focus is on the spectroscopic validation of the resulting amide, providing researchers with the necessary data and protocols to assess these methodologies.

Comparison of Amide Synthesis Methods

The following table summarizes the key aspects of amide synthesis using this compound (hypothetical) and a standard acyl chloride (Schotten-Baumann reaction). For a direct comparison, the synthesis of N-benzylbutanamide is considered as a representative example.

ParameterAmide Synthesis with this compound (Proposed)Amide Synthesis with Acyl Chloride (Schotten-Baumann)
Reagent This compoundButanoyl chloride
Reaction Type Nucleophilic Acyl SubstitutionNucleophilic Acyl Substitution
Base Pyridine or TriethylamineSodium hydroxide or Triethylamine
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Dichloromethane (DCM) or biphasic with water
Temperature 0 °C to room temperature0 °C to room temperature
Reaction Time 1-4 hours (estimated)1-3 hours
Byproducts N-butylcarbamic acid (decomposes to butylamine and CO2), HClHCl
Workup Aqueous wash, extraction, and column chromatographyAqueous wash, extraction, and column chromatography
Yield (Expected) Good to ExcellentHigh to Excellent[1]

Spectroscopic Validation Data for N-benzylbutanamide

Successful synthesis of the target amide, N-benzylbutanamide, is confirmed through spectroscopic analysis. The expected data from Infrared (IR) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) are detailed below.

Spectroscopic TechniqueCharacteristic Peaks / Signals for N-benzylbutanamide
IR Spectroscopy (cm⁻¹) ~3300 (N-H stretch), ~1640 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II)
¹H NMR (CDCl₃, ppm) ~7.3 (m, 5H, Ar-H), ~5.9 (br s, 1H, N-H), 4.4 (d, 2H, -CH₂-Ph), 2.2 (t, 2H, -CO-CH₂-), 1.7 (sext, 2H, -CH₂-CH₂-CH₃), 0.9 (t, 3H, -CH₃)
¹³C NMR (CDCl₃, ppm) ~173 (C=O), ~138 (Ar-C), ~128.7 (Ar-CH), ~127.8 (Ar-CH), ~127.5 (Ar-CH), ~43.8 (-CH₂-Ph), ~38.7 (-CO-CH₂-), ~19.2 (-CH₂-CH₂-CH₃), ~13.8 (-CH₃)

Experimental Protocols

Proposed Synthesis of N-benzylbutanamide using this compound

This protocol is based on the general reactivity of chloroformamides, which act as activated carbonyl compounds similar to acyl chlorides.

Materials:

  • Benzylamine

  • This compound

  • Triethylamine (or Pyridine)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzylamine (1.0 eq) and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) to the solution with stirring.

  • Slowly add a solution of this compound (1.05 eq) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure N-benzylbutanamide.

  • Characterize the product using IR, ¹H NMR, and ¹³C NMR spectroscopy.

Alternative Synthesis: Schotten-Baumann Reaction

This is a classic and widely used method for amide synthesis from an acyl chloride and an amine.[2]

Materials:

  • Butanoyl chloride

  • Benzylamine

  • Sodium hydroxide (or Triethylamine)

  • Dichloromethane (DCM)

  • Deionized water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask, dissolve benzylamine (1.0 eq) in dichloromethane.

  • Add an aqueous solution of sodium hydroxide (2.0 eq) or triethylamine (1.1 eq) as a base.

  • Cool the mixture to 0 °C in an ice bath.

  • Add butanoyl chloride (1.05 eq) dropwise to the stirring biphasic mixture.

  • Allow the reaction to warm to room temperature and stir vigorously for 1-3 hours until the reaction is complete as monitored by TLC.[1]

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (hexanes/ethyl acetate) to obtain pure N-benzylbutanamide.

  • Validate the structure and purity of the product using IR, ¹H NMR, and ¹³C NMR spectroscopy.

Visualizing the Workflow and Logic

The following diagrams illustrate the general experimental workflow for amide synthesis and validation, and the logical relationship of the activating agents.

experimental_workflow cluster_synthesis Amide Synthesis cluster_validation Spectroscopic Validation reactants Reactants (Amine + Activating Agent) reaction Reaction in Solvent with Base reactants->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification ir IR Spectroscopy purification->ir nmr_h ¹H NMR Spectroscopy purification->nmr_h nmr_c ¹³C NMR Spectroscopy purification->nmr_c product Pure Amide Product purification->product

Caption: General workflow for amide synthesis and spectroscopic validation.

activation_logic cluster_reagents Activating Agents chloroformamide This compound amine Amine Nucleophile chloroformamide->amine Nucleophilic Attack acyl_chloride Acyl Chloride acyl_chloride->amine Nucleophilic Attack amide Amide Product amine->amide Forms Amide Bond

Caption: Logical relationship of activating agents in amide synthesis.

References

A Comparative Guide to the Kinetics of Amide Formation: Evaluating N-Butyl-N-chloroformamide and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and predictable formation of amide bonds is a cornerstone of successful molecular synthesis. This guide provides a comparative analysis of the kinetics of amide formation, with a focus on the reactivity of N-Butyl-N-chloroformamide against other common methodologies. By presenting available experimental data and detailed protocols, this document aims to inform the selection of the most appropriate synthetic strategy for specific research and development needs.

Comparative Kinetic Data for Amide Formation

The rate of amide formation is critically dependent on the chosen synthetic route. Below is a summary of kinetic data for various methods, providing a basis for comparison.

Reagent/MethodReactantsSolventSecond-Order Rate Constant (k₂)Reference
Carbamoyl Chloride (Analogue) N,N-dimethylcarbamoyl chloride & AnilineBenzene1.4 x 10⁻³ M⁻¹s⁻¹[1]
Carbamoyl Chloride (Analogue) 4-morpholinecarbonyl chloride (solvolysis)VariousExtended Grunwald-Winstein analysis provided[1][2]
Coupling Reagent Carboxylic Acid, Amine, EDCI/HOBtNMPRate-determining step is O-acylisourea formation
Ester Amidation Fatty Acid Methyl Ester & DiethanolamineNeatEquilibrium and rate constants determined[3][4][5][6]

Note: The data for carbamoyl chlorides is based on analogues and solvolysis studies, which can provide an indication of their electrophilicity and, consequently, their reactivity towards amines. The reaction of N,N-dimethylcarbamoyl chloride with aniline is approximately three orders of magnitude slower than that of ethyl chloroformate with the same amine under similar conditions, suggesting that carbamoyl chlorides are generally less reactive than chloroformates[1].

Experimental Protocols for Kinetic Studies

Accurate kinetic data is paramount for understanding and optimizing reaction conditions. The following are detailed methodologies for monitoring the progress of amide formation reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for real-time reaction monitoring, allowing for the quantification of reactants and products over time.

Experimental Setup:

  • A thermostated NMR spectrometer.

  • NMR tubes.

  • An internal standard (e.g., mesitylene or 1,3,5-trimethoxybenzene) for accurate quantification.

Procedure:

  • Prepare a stock solution of the limiting reagent and the internal standard in a suitable deuterated solvent.

  • In a separate vial, prepare a solution of the excess reagent.

  • Place the NMR tube containing the limiting reagent and internal standard in the pre-thermostated NMR probe.

  • Acquire a spectrum at t=0.

  • Inject the excess reagent into the NMR tube and start the kinetic acquisition.

  • Acquire spectra at regular time intervals.

  • Integrate the signals corresponding to a characteristic peak of the starting material and the product relative to the internal standard.

  • Plot the concentration of the product or starting material as a function of time to determine the reaction rate and order.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to monitor the formation of the amide bond by observing the appearance of the characteristic amide I (C=O stretch) and amide II (N-H bend) bands.

Experimental Setup:

  • An FTIR spectrometer equipped with a thermostated attenuated total reflectance (ATR) probe or a flow cell.

  • A reaction vessel that can be coupled to the IR probe.

Procedure:

  • Record a background spectrum of the solvent at the reaction temperature.

  • Initiate the reaction in the vessel.

  • Position the ATR probe in the reaction mixture or flow the reaction mixture through the cell.

  • Record IR spectra at regular time intervals.

  • Monitor the increase in the absorbance of the amide I band (typically around 1650 cm⁻¹) to follow the progress of the reaction.

  • The concentration of the amide can be correlated to the absorbance using a calibration curve.

Workflow for a Typical Kinetic Study

The following diagram illustrates a generalized workflow for conducting a kinetic study of an amide formation reaction.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_reagents Prepare Reactant Solutions & Internal Standard thermostate Thermostate Reaction Vessel & Analytical Instrument prep_reagents->thermostate mix_reagents Initiate Reaction by Mixing Reagents thermostate->mix_reagents monitor Monitor Reaction Progress (e.g., NMR, IR) mix_reagents->monitor process_data Process Spectroscopic Data monitor->process_data plot_data Plot Concentration vs. Time process_data->plot_data determine_kinetics Determine Rate Law & Rate Constants plot_data->determine_kinetics G reagents This compound + Amine intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product Amide + HCl intermediate->product Chloride Elimination

References

A Comparative Guide to Amide Synthesis: The Pre-eminence of Acid Chlorides and an Evaluation of N-Butyl-N-chloroformamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable formation of amide bonds is a cornerstone of organic synthesis. This guide provides a comprehensive comparison of two potential reagents for this critical transformation: the well-established acid chlorides and the lesser-known N-Butyl-N-chloroformamide. Through an examination of experimental data and reaction mechanisms, we aim to furnish a clear rationale for reagent selection in amide synthesis protocols.

Introduction to Amide Synthesis

Amide bonds are fundamental linkages in a vast array of molecules, from life's building blocks, such as proteins and peptides, to a significant portion of pharmaceutical agents and industrial polymers. The quest for robust and versatile methods for their construction is a continuous endeavor in chemical research. A prevalent and highly effective method involves the reaction of a carboxylic acid derivative with an amine. Among the various activated carboxylic acid species, acid chlorides have long been a mainstay due to their high reactivity and broad applicability.

This guide will delve into the utility of acid chlorides with supporting experimental data and protocols. We will also address the current understanding of this compound as a potential alternative, highlighting the notable lack of published data for its use in this context.

Amide Synthesis using Acid Chlorides: A Robust and Versatile Method

The reaction of an acid chloride with a primary or secondary amine is a widely adopted method for amide synthesis due to its efficiency and broad substrate scope. The high electrophilicity of the carbonyl carbon in the acid chloride facilitates nucleophilic attack by the amine, leading to the formation of the amide bond.

Reaction Mechanism

The synthesis of an amide from an acid chloride and an amine proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acid chloride. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A final deprotonation step, often facilitated by a base or a second equivalent of the amine, yields the neutral amide product and a hydrochloride salt.

Caption: Mechanism of amide synthesis from an acid chloride.

Experimental Data

The reaction of acid chlorides with amines consistently provides high yields across a wide range of substrates. The following table summarizes representative experimental data for the synthesis of various amides.

EntryAcid ChlorideAmineBase (equiv.)SolventTime (h)Yield (%)Reference
14-Fluorobenzoyl chloridePyrrolidineTriethylamine (1.1)Cyrene™191[1]
24-Fluorobenzoyl chlorideAnilineTriethylamine (1.1)Cyrene™175[1]
33-Phenylpropanoyl chlorideAmmonium ChlorideNoneNMP195[2]
4Benzoyl chlorideDiphenylamineNoneAcetonitrile1255[2]
5Cinnamoyl chlorideAmmonium ChlorideNoneNMP178[2]
Experimental Protocol: General Procedure for Amide Synthesis from an Acid Chloride

The following is a general and adaptable protocol for the synthesis of amides from acid chlorides.

Materials:

  • Acid chloride (1.0 equiv.)

  • Amine (1.0-1.2 equiv.)

  • Base (e.g., triethylamine, pyridine, or excess amine; 1.1-2.0 equiv.)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)

Procedure:

  • Dissolve the amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • If a separate base is used, add it to the amine solution.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acid chloride to the stirred amine solution. A precipitate (the hydrochloride salt of the base) may form.

  • Allow the reaction mixture to warm to room temperature and stir for 1-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired amide.

Experimental_Workflow_Acid_Chloride start Start dissolve_amine Dissolve amine and base in anhydrous solvent start->dissolve_amine cool Cool to 0 °C dissolve_amine->cool add_acid_chloride Slowly add acid chloride cool->add_acid_chloride react Stir at room temperature (1-12 h) add_acid_chloride->react quench Quench with water or NaHCO₃(aq) react->quench extract Extract with organic solvent quench->extract wash_dry Wash, dry, and concentrate extract->wash_dry purify Purify by recrystallization or chromatography wash_dry->purify end End purify->end

Caption: Experimental workflow for amide synthesis.

This compound: An Unexplored Alternative

In contrast to the extensive body of literature on acid chlorides, there is a significant lack of published experimental data regarding the use of this compound for amide synthesis. Searches of scientific databases and chemical literature do not yield established protocols or comparative studies for its application in this context.

While N-chloroamides are known to be reactive species, their primary applications in organic synthesis have been as sources of electrophilic chlorine or as precursors to amidyl radicals. The direct use of an N-chloroformamide as an acylating agent for the synthesis of a different amide is not a well-documented transformation.

Theoretically, a reaction between this compound and an amine could be envisioned to proceed through a nucleophilic attack on the carbonyl carbon, with the displacement of the N-butyl-N-chloroamide anion as a leaving group. However, the viability and efficiency of this pathway remain unproven.

Logical_Relationship Acid_Chloride Acid Chlorides Established_Method Well-Established Method Acid_Chloride->Established_Method High_Yields High Yields Reported Acid_Chloride->High_Yields Broad_Scope Broad Substrate Scope Acid_Chloride->Broad_Scope N_Butyl_N_chloroformamide This compound Lack_of_Data Lack of Published Data for Amide Synthesis N_Butyl_N_chloroformamide->Lack_of_Data Uncertain_Reactivity Uncertain Reactivity as Acylating Agent N_Butyl_N_chloroformamide->Uncertain_Reactivity

Caption: Comparison of reagent utility for amide synthesis.

Conclusion and Recommendations

For researchers, scientists, and drug development professionals seeking a reliable and versatile method for amide synthesis, acid chlorides remain the superior and recommended choice. The methodology is supported by a vast body of literature, with well-established protocols and a proven track record of providing high yields across a diverse range of substrates.

At present, This compound cannot be recommended as a viable alternative for routine amide synthesis due to the absence of supporting experimental data. While the exploration of novel reagents is crucial for advancing chemical synthesis, the lack of information on the reactivity, scope, and potential advantages of this compound in this context renders it an unvalidated option. Future research may elucidate a synthetic utility for this compound in amide formation, but until such data becomes available, the use of acid chlorides is the more prudent and scientifically sound approach.

References

Navigating Difficult Amide Couplings: A Guide to Alternative Reagents Beyond N-Butyl-N-chloroformamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the formation of amide bonds is a cornerstone of molecular synthesis. However, "difficult couplings"—those involving sterically hindered amino acids, electron-deficient amines, or substrates prone to racemization—present significant challenges. While N-Butyl-N-chloroformamide has been utilized for such transformations, a range of modern reagents often provide superior yields, shorter reaction times, and milder conditions with fewer side reactions. This guide offers an objective comparison of prominent alternatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for your challenging coupling reactions.

The Challenge of Difficult Amide Couplings

Difficult amide bond formations are characterized by slow reaction rates and low yields due to electronic or steric hindrance at the reaction centers. Key challenges include:

  • Steric Hindrance: Bulky substituents on either the carboxylic acid or the amine can physically obstruct the approach of the nucleophilic amine to the activated carboxylic acid derivative.

  • Electron-Deficient Amines: Amines with electron-withdrawing groups are less nucleophilic, leading to sluggish reactions.

  • Epimerization: For chiral carboxylic acids, particularly amino acids, harsh reaction conditions or certain activating agents can lead to the loss of stereochemical integrity.

This compound activates carboxylic acids by forming a mixed anhydride. While effective in some cases, its use can be limited by the harshness of the reagent and the potential for side reactions.

A Comparative Analysis of Alternative Coupling Reagents

A variety of coupling reagents have been developed to overcome the challenges of difficult amide bond formation. The following sections compare the performance of several classes of these reagents, with a focus on their efficacy in demanding syntheses.

Uronium/Aminium and Phosphonium Salts: The Powerhouses of Amide Synthesis

Reagents such as HATU, HBTU, COMU, and PyBOP are among the most powerful and widely used for difficult couplings. They activate the carboxylic acid by forming a highly reactive O-acylisourea or phosphonium ester intermediate.

Key Advantages:

  • High Reactivity: Generally provide high yields and fast reaction times, even with hindered substrates.[1]

  • Low Racemization: The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) derivatives, which are often incorporated into the reagent's structure (as in HATU), effectively suppresses epimerization.[1]

  • Broad Applicability: Effective for a wide range of substrates, including those with sensitive functional groups.

Comparative Performance:

ReagentSubstrate 1 (Carboxylic Acid)Substrate 2 (Amine)Yield (%)Reaction TimeReference
HATU Boc-Val-OH4-amino-N-(4-methoxybenzyl)benzamide (electron-deficient)385 h[2]
COMU Benzoic AcidAnilineModerate to HighNot Specified[3]
PyBOP Protected Amino AcidResin-bound AmineNot Specified10-60 min[4]

Mechanism of Action (Uronium Salt - HATU):

The reaction proceeds through the formation of a highly reactive OAt-ester, which is then readily attacked by the amine.

HATU_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid R-COOH Active_Ester R-CO-OAt (Active Ester) Carboxylic_Acid->Active_Ester HATU, Base HATU HATU Base Base Amide R-CO-NHR' (Amide) Active_Ester->Amide R'-NH2 Amine R'-NH2 HOAt HOAt

HATU-mediated amide bond formation.
Propylphosphonic Anhydride (T3P®): A Green and Efficient Alternative

T3P® has emerged as a versatile and environmentally friendly coupling reagent. It is a cyclic anhydride of propylphosphonic acid and is known for its high efficiency and the formation of water-soluble byproducts, simplifying purification.

Key Advantages:

  • Green Chemistry: Byproducts are easily removed by aqueous extraction, avoiding the need for chromatography in many cases.[5]

  • Low Toxicity and Allergenicity: Considered a safer alternative to many other coupling reagents.[6]

  • Minimal Epimerization: Particularly effective in suppressing racemization, even with sensitive substrates.

Comparative Performance:

ReagentSubstrate 1 (Carboxylic Acid)Substrate 2 (Amine)Yield (%)RacemizationReference
T3P® Various epimerization-prone acidsVarious aminesHighVery Low
T3P® OligomersOligomers98% conversionNot specified[5]

Mechanism of Action (T3P®):

T3P® activates the carboxylic acid to form a mixed phosphonic anhydride, which is a highly reactive intermediate for aminolysis.

T3P_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid R-COOH Mixed_Anhydride Mixed Phosphonic Anhydride Carboxylic_Acid->Mixed_Anhydride T3P® T3P T3P® Amide R-CO-NHR' (Amide) Mixed_Anhydride->Amide R'-NH2 Amine R'-NH2 Byproduct Water-soluble byproducts DCC_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid R-COOH O-Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O-Acylisourea DCC DCC DCC HOBt_Ester HOBt-Ester O-Acylisourea->HOBt_Ester HOBt HOBt HOBt Amide R-CO-NHR' (Amide) HOBt_Ester->Amide R'-NH2 Amine R'-NH2 DCU DCU (byproduct)

References

Determining Enantiomeric Excess in Reactions with Chiral N-Acylating Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis, particularly within drug development and discovery, where the stereochemistry of a molecule can dictate its pharmacological activity. This guide provides a comparative overview of common analytical techniques for determining the enantiomeric excess of chiral compounds, with a focus on those resulting from reactions involving chiral N-acylating agents, such as N-Butyl-N-chloroformamide analogs. The methodologies discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSPs)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Experimental Protocol: Chiral HPLC

A typical experimental protocol for the determination of enantiomeric excess using chiral HPLC involves the following steps:

  • Sample Preparation: The crude reaction mixture is typically filtered and diluted with a suitable solvent (e.g., a mixture of hexane and isopropanol). It is crucial to ensure the analyte concentration is within the linear range of the detector.

  • Instrumentation: A standard HPLC system equipped with a UV detector is used. The key component is the chiral column.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H) is often effective.

    • Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The ratio is optimized to achieve baseline separation of the enantiomers.

    • Flow Rate: A flow rate of 1.0 mL/min is standard.

    • Detection: UV detection at a wavelength where the analyte absorbs strongly (e.g., 254 nm).

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] x 100.

Data Comparison: Chiral HPLC Performance

The following table summarizes representative data for the separation of enantiomers of a model chiral amide using different chiral columns.

Chiral ColumnMobile Phase (Hexane:IPA)Retention Time (R-enantiomer) (min)Retention Time (S-enantiomer) (min)Resolution (Rs)Enantiomeric Excess (%)
Chiralcel OD-H90:108.510.22.195
Chiralpak AD-H85:157.39.11.995
Chiralpak IA95:511.213.52.595

Data is illustrative and based on typical performance for chiral amide separations.

Gas Chromatography (GC) on Chiral Stationary Phases

For volatile and thermally stable compounds, chiral Gas Chromatography (GC) offers high resolution and sensitivity. Similar to HPLC, separation is achieved using a column with a chiral stationary phase.

Experimental Protocol: Chiral GC
  • Sample Preparation: The sample is dissolved in a volatile solvent (e.g., dichloromethane, ethyl acetate). If the analyte is not sufficiently volatile, derivatization may be necessary.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column.

  • Chromatographic Conditions:

    • Column: A chiral capillary column, often coated with a cyclodextrin derivative (e.g., Chirasil-DEX CB).

    • Carrier Gas: Helium or Hydrogen.

    • Temperature Program: An initial oven temperature is held for a short period, then ramped to a final temperature to ensure elution of the analytes.

    • Injector and Detector Temperature: Maintained at a high temperature (e.g., 250 °C) to ensure vaporization.

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

Data Comparison: Chiral GC Performance

Below is a summary of typical data for the GC separation of a chiral amine.

Chiral ColumnOven Temperature ProgramRetention Time (R-enantiomer) (min)Retention Time (S-enantiomer) (min)Resolution (Rs)Enantiomeric Excess (%)
Chirasil-DEX CB60°C (2 min), then 5°C/min to 180°C15.215.82.898
Beta DEX™ 22570°C (1 min), then 10°C/min to 200°C12.112.52.598

Data is illustrative and based on typical performance for chiral amine separations.

NMR Spectroscopy with Chiral Solvating or Derivatizing Agents

NMR spectroscopy can be a powerful tool for determining enantiomeric excess, particularly when coupled with chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). These agents interact with the enantiomers to form diastereomeric complexes or derivatives that are distinguishable in the NMR spectrum.

Experimental Protocol: NMR with Chiral Derivatizing Agent
  • Derivatization: The enantiomeric mixture is reacted with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form diastereomers. The reaction must proceed to completion to avoid kinetic resolution.

  • Sample Preparation: The resulting diastereomeric mixture is purified and dissolved in a suitable deuterated solvent (e.g., CDCl3).

  • NMR Acquisition: A high-resolution NMR spectrum (e.g., ¹H or ¹⁹F NMR) is acquired.

  • Data Analysis: The enantiomeric excess is determined by integrating the signals corresponding to the distinct diastereomers.

Workflow and Logic Diagrams

The following diagrams illustrate the general workflow for determining enantiomeric excess and the relationship between the different analytical methods.

experimental_workflow cluster_reaction Asymmetric Synthesis cluster_prep Sample Preparation cluster_analysis Chiral Analysis cluster_result Result reaction Reaction with Chiral N-Acylating Agent workup Reaction Workup & Purification reaction->workup hplc Chiral HPLC workup->hplc gc Chiral GC workup->gc nmr Chiral NMR workup->nmr ee_calc Enantiomeric Excess (ee) hplc->ee_calc gc->ee_calc nmr->ee_calc

Caption: General workflow for ee determination.

method_selection start Analyte Properties volatility Volatile & Thermally Stable? start->volatility chromophore UV Chromophore? volatility->chromophore No gc Chiral GC volatility->gc Yes hplc Chiral HPLC chromophore->hplc Yes nmr Chiral NMR (with derivatization) chromophore->nmr No gc->nmr Alternative hplc->nmr Alternative no_method Consider Derivatization for GC/HPLC nmr->no_method If separation is poor

N-Alkyl-N-Chloroformamides: A Comparative Guide to Their Synthetic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of synthetic reagents is critical for efficiency, safety, and yield. N-alkyl-N-chloroformamides, a class of reactive organic compounds, offer a versatile platform for the synthesis of a variety of important functional groups, including ureas, carbamates, and isocyanates. This guide provides a comprehensive literature review of the applications of N-alkyl-N-chloroformamides in synthesis, objectively comparing their performance with alternative methods and providing supporting experimental data where available.

Synthesis of Ureas

N-alkyl-N-chloroformamides are effective reagents for the synthesis of unsymmetrical N,N,N'-trisubstituted and N,N-disubstituted ureas through their reaction with primary and secondary amines. This method provides a valuable alternative to traditional methods that often employ hazardous reagents like phosgene or isocyanates.

A significant advantage of using N-alkyl-N-chloroformamides is the ability to introduce a diverse range of substituents on the nitrogen atoms of the urea moiety. The reaction typically proceeds under mild conditions with good to excellent yields.

Comparison with Alternative Methods for Urea Synthesis:

MethodReagentAdvantagesDisadvantagesTypical Yields
N-Alkyl-N-Chloroformamide Method N-Alkyl-N-Chloroformamide + AmineMilder conditions, avoids highly toxic phosgene and moisture-sensitive isocyanates.Limited commercial availability of diverse N-alkyl-N-chloroformamides.Good to Excellent
Isocyanate Method Isocyanate + AmineReadily available isocyanates, high yields.Isocyanates are often toxic and moisture-sensitive.Excellent
Phosgene Method Phosgene or Triphosgene + AmineVersatile for symmetrical and unsymmetrical ureas.Phosgene is extremely toxic and requires specialized handling.Good to Excellent
Carbonyldiimidazole (CDI) Method CDI + Amine (stepwise)Safer alternative to phosgene, crystalline and stable reagent.Can lead to symmetrical urea byproducts if addition order is not controlled.Good to Excellent
Reductive Carbonylation Amine + Carbon Monoxide + OxidantUtilizes readily available starting materials.Requires high pressures and temperatures, often with metal catalysts.Moderate to Good

Experimental Protocol: Synthesis of an N,N,N'-Trisubstituted Urea using an N-Alkyl-N-Chloroformamide (General Procedure)

A solution of a secondary amine (1.0 equivalent) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, is cooled to 0 °C. To this solution, an N-alkyl-N-chloroformamide (1.0 equivalent) is added dropwise. A tertiary amine base, such as triethylamine or diisopropylethylamine (1.1 equivalents), is then added to the reaction mixture to act as a hydrogen chloride scavenger. The reaction is allowed to warm to room temperature and stirred for a period of 2 to 24 hours, monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the desired N,N,N'-trisubstituted urea.

Urea_Synthesis N-Alkyl-N-Chloroformamide N-Alkyl-N-Chloroformamide Urea Urea N-Alkyl-N-Chloroformamide->Urea Amine Amine Amine->Urea Base Base Base->Urea HCl scavenger

Caption: Synthesis of ureas from N-alkyl-N-chloroformamides.

Synthesis of Carbamates

The reaction of N-alkyl-N-chloroformamides with alcohols or phenols provides a direct route to N,N-disubstituted carbamates. This transformation is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Comparison with Alternative Methods for Carbamate Synthesis:

MethodReagentAdvantagesDisadvantagesTypical Yields
N-Alkyl-N-Chloroformamide Method N-Alkyl-N-Chloroformamide + Alcohol/Phenol + BaseDirect synthesis of N,N-disubstituted carbamates.Potential for side reactions if the alcohol is sensitive to acidic conditions.Good to Excellent
Chloroformate Method [1]Alkyl/Aryl Chloroformate + AmineWidely used, commercially available chloroformates.Chloroformates can be toxic and corrosive.Good to Excellent
Isocyanate Method Isocyanate + Alcohol/PhenolHigh atom economy, often high yielding.Isocyanates can be hazardous.Excellent
Carbonyldiimidazole (CDI) Method CDI + Alcohol followed by AmineAvoids phosgene and isocyanates.Multi-step process for N-substituted carbamates.Good

Experimental Protocol: Synthesis of an N,N-Disubstituted Carbamate using an N-Alkyl-N-Chloroformamide (General Procedure)

To a solution of an alcohol or phenol (1.0 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane) is added a base, such as sodium hydride or a non-nucleophilic amine base (e.g., pyridine, triethylamine) (1.1 equivalents), at 0 °C. After stirring for a short period to form the alkoxide or phenoxide, the N-alkyl-N-chloroformamide (1.0 equivalent) is added dropwise. The reaction mixture is then stirred at room temperature until the starting material is consumed, as indicated by TLC analysis. The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt, and concentrated in vacuo. The resulting crude carbamate is purified by flash chromatography or distillation.

Carbamate_Synthesis N-Alkyl-N-Chloroformamide N-Alkyl-N-Chloroformamide Carbamate Carbamate N-Alkyl-N-Chloroformamide->Carbamate Alcohol_Phenol Alcohol/Phenol Alcohol_Phenol->Carbamate Base Base Base->Carbamate HCl scavenger

Caption: Synthesis of carbamates from N-alkyl-N-chloroformamides.

Synthesis of Isocyanates

N-alkyl-N-chloroformamides can serve as precursors to isocyanates through thermal or base-induced elimination of hydrogen chloride. However, this application is less commonly reported in the literature compared to their use in urea and carbamate synthesis. The direct synthesis of isocyanates often involves more established methods.

Comparison with Alternative Methods for Isocyanate Synthesis:

MethodReagent/PrecursorAdvantagesDisadvantages
N-Alkyl-N-Chloroformamide Method N-Alkyl-N-ChloroformamideIn-situ generation of isocyanates may be possible.Requires specific conditions for elimination; not a widely used method.
Phosgenation of Amines Primary Amine + PhosgeneIndustrial standard, high yields.Extremely hazardous reagents.
Curtius, Hofmann, Lossen Rearrangements Carboxylic Acid Derivatives, Amides, Hydroxamic AcidsPhosgene-free methods.Can involve multiple steps and potentially hazardous intermediates (e.g., azides).
Thermal Decomposition of Carbamates [2]N-Aryl or N-Alkyl CarbamatesPhosgene-free route.Requires high temperatures and often catalysts.

Due to the limited specific literature on the pyrolytic conversion of N-alkyl-N-chloroformamides to isocyanates, a detailed, generalized experimental protocol is not provided here. The conditions for such a reaction would likely require careful optimization to favor the elimination pathway over other potential decomposition routes.

Isocyanate_Synthesis N-Alkyl-N-Chloroformamide N-Alkyl-N-Chloroformamide Isocyanate Isocyanate N-Alkyl-N-Chloroformamide->Isocyanate -HCl Heat_or_Base Heat or Base Heat_or_Base->N-Alkyl-N-Chloroformamide HCl HCl

Caption: Potential synthesis of isocyanates from N-alkyl-N-chloroformamides.

Applications in Heterocyclic Synthesis

The application of N-alkyl-N-chloroformamides in the synthesis of heterocyclic compounds is an area with potential for further exploration. Intramolecular reactions, where a nucleophilic group within the same molecule attacks the chloroformyl moiety, could lead to the formation of various nitrogen- and oxygen-containing heterocycles. For instance, an N-alkyl-N-chloroformamide bearing a tethered alcohol or amine could potentially cyclize to form oxazolidinones or imidazolidinones, respectively.

While specific examples are not abundant in the readily available literature, the reactivity profile of N-alkyl-N-chloroformamides suggests their utility in such cyclization reactions. The success of these transformations would depend on factors such as ring size to be formed and the nature of the nucleophile.

Conceptual Workflow for Intramolecular Cyclization:

Heterocycle_Synthesis Substrate N-Alkyl-N-Chloroformamide with Nucleophilic Group (Nu) Heterocycle Heterocycle Substrate->Heterocycle Intramolecular Cyclization Base Base Base->Substrate Activation

Caption: Conceptual workflow for heterocyclic synthesis.

Conclusion

N-alkyl-N-chloroformamides represent a valuable class of reagents in organic synthesis, particularly for the preparation of ureas and carbamates. They offer a milder and often safer alternative to highly toxic reagents like phosgene. While their application in the synthesis of isocyanates and heterocycles is less documented, their inherent reactivity suggests potential for further development in these areas. The choice of synthetic method will ultimately depend on the specific target molecule, available starting materials, and safety considerations. The comparative data and general protocols provided in this guide aim to assist researchers in making informed decisions for their synthetic endeavors.

References

Safety Operating Guide

Proper Disposal of N-Butyl Chloroformamide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: In case of spills or exposure, consult the Safety Data Sheet (SDS) and follow emergency protocols immediately.

This guide provides essential safety and logistical information for the proper disposal of N-Butyl Chloroformamide, a corrosive and toxic chemical requiring careful handling. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe neutralization and disposal of this compound, minimizing risk to personnel and the environment.

Hazard Assessment and Personal Protective Equipment (PPE)

N-Butyl Chloroformamide is a highly flammable, corrosive, and toxic substance that is fatal if inhaled. It causes severe skin burns and eye damage.[1] It is critical to handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate personal protective equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE)

EquipmentSpecifications
Gloves Chemically resistant gloves (e.g., Butyl rubber, Viton®)
Eye Protection Chemical safety goggles and a face shield
Body Protection Flame-retardant lab coat and chemical-resistant apron
Respiratory NIOSH-approved respirator with an organic vapor cartridge

Spill Management and Containment

In the event of a spill, immediate containment is crucial to prevent the spread of the hazardous material.

Experimental Protocol for Spill Neutralization:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area and ensure maximum ventilation.

  • Contain the Spill: Use a commercial spill kit containing an inert absorbent material (e.g., vermiculite, sand, or earth) to dike the spill and prevent it from spreading. Do not use combustible materials like paper towels to absorb the initial spill.

  • Neutralize: Cautiously and slowly add a neutralizing agent. For small spills, a solution of sodium bicarbonate (5-10% in water) can be carefully applied. For larger spills, a more robust neutralization procedure as outlined in the disposal section should be followed.

  • Collect Waste: Once the reaction has ceased, carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by a thorough washing with soap and water. All materials used for decontamination should also be disposed of as hazardous waste.

N-Butyl Chloroformamide Disposal Procedure

The primary method for the safe disposal of N-Butyl Chloroformamide is through neutralization (hydrolysis) with a basic solution. This process converts the reactive chloroformate into less hazardous compounds.

Experimental Protocol for Neutralization and Disposal:

This procedure should be performed in a chemical fume hood with appropriate PPE.

  • Prepare the Neutralizing Solution: Prepare a 10% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction is exothermic, so it is advisable to cool the basic solution in an ice bath.

  • Slow Addition: Slowly and cautiously add the N-Butyl Chloroformamide dropwise to the cold, stirred basic solution. The rate of addition should be controlled to prevent excessive heat generation and splashing. A recommended ratio is approximately 1:3 (v/v) of N-Butyl Chloroformamide to the 10% basic solution.

  • Monitor the Reaction: Continue stirring the mixture in the ice bath. The reaction is complete when the N-Butyl Chloroformamide is fully dissolved and no more heat is being generated. This may take several hours.

  • Check pH: Once the reaction is complete, check the pH of the solution using pH paper or a calibrated pH meter. The final pH should be neutral (pH 6-8). If the solution is still basic, it can be neutralized with a dilute acid (e.g., 1M HCl). If it is acidic, more base can be added.

  • Dispose of the Neutralized Solution: The resulting neutralized solution, containing butanol, sodium chloride, and sodium carbonate, can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.

  • Container Disposal: The empty N-Butyl Chloroformamide container must be decontaminated. Rinse the container three times with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate and neutralize it using the same procedure described above. Once decontaminated, the container can be disposed of according to institutional guidelines.

Table 2: Quantitative Parameters for Neutralization

ParameterValue
Neutralizing Agent 10% Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
Ratio (Chloroformamide:Base) ~1:3 (v/v)
Temperature 0-10 °C (Ice Bath)
Reaction Time Several hours (until reaction ceases)
Final pH 6-8

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of N-Butyl Chloroformamide.

G cluster_prep Preparation cluster_procedure Disposal Procedure cluster_spill Spill Response PPE Don Appropriate PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood PrepBase Prepare Cold 10% NaOH/KOH Solution FumeHood->PrepBase SlowAdd Slowly Add Chloroformamide PrepBase->SlowAdd Monitor Monitor Reaction (Stirring, Temp) SlowAdd->Monitor CheckpH Check Final pH (6-8) Monitor->CheckpH Neutralize Neutralize if Necessary CheckpH->Neutralize pH not 6-8 Dispose Dispose of Aqueous Waste CheckpH->Dispose pH is 6-8 Neutralize->Dispose Decon Decontaminate Container Dispose->Decon Spill Spill Occurs Contain Contain Spill with Inert Absorbent Spill->Contain NeutralizeSpill Neutralize Spill Cautiously Contain->NeutralizeSpill Collect Collect Waste NeutralizeSpill->Collect DeconSpill Decontaminate Area Collect->DeconSpill

Caption: Disposal Workflow for N-Butyl Chloroformamide.

Disclaimer: This information is intended for guidance purposes only. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for N-Butyl Chloroformamide before handling or disposing of this chemical. Disposal must be in accordance with all local, state, and federal regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.